(6-Bromo-2-methoxypyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHRVTUIZBUYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for (6-Bromo-2-methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the commercially available starting material, 6-bromo-2-methoxypyridine. The core of the synthesis is the introduction of a hydroxymethyl group at the 3-position of the pyridine ring. This is achieved through a regioselective formylation, followed by a reduction of the resulting aldehyde.
Synthesis Pathway Overview
The most direct and plausible synthetic route to this compound is a two-step process:
-
Step 1: Formylation of 6-bromo-2-methoxypyridine. This step introduces a carbaldehyde group at the 3-position of the pyridine ring. A common and effective method for this transformation is ortho-lithiation followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF).
-
Step 2: Reduction of 6-bromo-2-methoxy-pyridine-3-carbaldehyde. The aldehyde functional group is then reduced to a primary alcohol using a mild reducing agent, typically sodium borohydride, to yield the final product.
The overall synthesis can be visualized as follows:
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on analogous procedures reported in the literature for similar substrates.
Step 1: Synthesis of 6-bromo-2-methoxy-pyridine-3-carbaldehyde
This procedure is adapted from the formylation of 2-bromo-4-methoxypyridine.[1]
Materials:
-
6-bromo-2-methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF, add n-butyllithium (1.05 equivalents) dropwise at -20 °C under an inert atmosphere (Argon or Nitrogen).
-
Stir the resulting solution for 30 minutes at -20 °C to form lithium tetramethylpiperidide (LTMP).
-
Cool the mixture to -78 °C.
-
Add a solution of 6-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the LTMP solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (3.0 equivalents) dropwise and continue stirring for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-pyridine-3-carbaldehyde.
Step 2: Synthesis of this compound
This procedure is based on the reduction of a similar pyridine carbaldehyde.[1]
Materials:
-
6-bromo-2-methoxy-pyridine-3-carbaldehyde
-
Sodium borohydride (NaBH4)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 6-bromo-2-methoxy-pyridine-3-carbaldehyde (1.0 equivalent) in a 1:1 mixture of dichloromethane and ethanol at room temperature.
-
Add sodium borohydride (2.0 equivalents) portion-wise to the solution.
-
Stir the reaction mixture for 10-20 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 6-bromo-2-methoxypyridine | C6H6BrNO | 188.02 | Liquid | 40473-07-2 |
| 6-bromo-2-methoxy-pyridine-3-carbaldehyde | C7H6BrNO2 | 216.03 | Powder or liquid | 58819-88-8 |
| This compound | C7H8BrNO2 | 218.05 | White to yellow powder or crystals | 1802489-60-6 |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Formylation | LTMP, DMF | THF | -78 to RT | 70-85 |
| 2 | Reduction | NaBH4 | DCM/EtOH | Room Temperature | >90 |
Note: Expected yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
References
In-Depth Technical Guide: (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS 1802489-60-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a brominated pyridine ring, a methoxy group, and a primary alcohol, offer multiple avenues for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications in drug development, with a focus on its role as a precursor for kinase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from various chemical suppliers.[1]
| Property | Value |
| CAS Number | 1802489-60-6 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| IUPAC Name | This compound |
| Physical Form | White to yellow powder or crystals |
| Purity | Typically ≥95% |
| Storage Conditions | Store in a tightly closed container, in a cool, dry, well-ventilated area. |
| Solubility | No data available |
Synthesis
The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 6-bromo-2-methoxynicotinaldehyde. This transformation is a standard procedure in organic chemistry and can be accomplished using a variety of reducing agents.
Experimental Protocol: Reduction of 6-bromo-2-methoxynicotinaldehyde
This protocol is based on established methods for the reduction of aldehydes to primary alcohols.
Materials and Reagents:
-
6-bromo-2-methoxynicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2-methoxynicotinaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The 2-methoxypyridine scaffold is a prevalent motif in medicinal chemistry, and its derivatives have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Potential Role as a PI3K/mTOR Inhibitor Precursor
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers, making it a prime target for drug development.[2][3] Several dual PI3K/mTOR inhibitors incorporating a 6-methoxypyridin-3-yl moiety have been reported.[2]
This compound serves as a key intermediate for the synthesis of these more complex molecules. The primary alcohol functionality can be readily oxidized to an aldehyde or converted to other functional groups, while the bromine atom provides a handle for cross-coupling reactions to introduce diverse aryl or heteroaryl substituents.
Illustrative Signaling Pathway and Inhibition:
References
Commercial Availability and Technical Profile of (6-Bromo-2-methoxypyridin-3-yl)methanol: A Guide for Researchers
For researchers, scientists, and drug development professionals, (6-Bromo-2-methoxypyridin-3-yl)methanol serves as a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and safety information to support its effective use in research and development.
Commercial Availability
This compound is readily available from several chemical suppliers. The compound is typically offered in research quantities with purities generally around 95% or higher. Researchers can procure this intermediate from vendors specializing in organic and specialty chemicals.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Package Size | Price (USD) | Lead Time |
| ChemUniverse | P52719 | 95% | 1802489-60-6 | C₇H₈BrNO₂ | 218.05 | 50 mg | 147.00 | 6-8 days |
| 250 mg | 294.00 | 6-8 days | ||||||
| CymitQuimica | - | - | 1802489-60-6 | - | - | - | - | - |
| Shanghai Amole Biotechnology Co., Ltd. | - | - | - | - | - | 100 mg | Inquiry | - |
| BLD Pharm | - | - | 1802489-60-6 | - | - | - | - | - |
Physicochemical and Safety Data
A comprehensive understanding of the physical, chemical, and safety properties of a compound is paramount for its proper handling and use in experimental settings. The following tables summarize the key data for this compound and its close isomer, (6-Bromo-pyridin-2-yl)methanol, for which more extensive data is publicly available. Caution is advised when extrapolating data from the isomer.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1802489-60-6 | [1] |
| Molecular Formula | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 218.05 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 34-39 °C (for (6-Bromo-pyridin-2-yl)methanol) | [2][3] |
| Boiling Point | 246 °C (for (6-Bromo-pyridin-2-yl)methanol) | [2][3] |
| Purity | ≥95% | [1] |
Safety Information
Note: The following safety data is primarily for the isomeric compound (6-Bromo-pyridin-2-yl)methanol and should be used as a precautionary guideline for this compound in the absence of specific data.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irrit. 2 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 |
| H319: Causes serious eye irritation | Eye Irrit. 2A | See above |
| H335: May cause respiratory irritation | STOT SE 3 | See above |
Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 6-bromo-2-methoxypyridine-3-carbaldehyde. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride.
Experimental Workflow: Reduction of Aldehyde
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound by the reduction of 6-bromo-2-methoxypyridine-3-carbaldehyde.
Materials:
-
6-bromo-2-methoxypyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-methoxypyridine-3-carbaldehyde in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride portion-wise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
This guide provides essential information for researchers interested in utilizing this compound. By understanding its commercial availability, properties, and a reliable synthetic method, scientists can effectively incorporate this versatile building block into their synthetic strategies for the development of novel compounds.
References
An In-depth Technical Guide to the Solubility and Stability of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies for determining the solubility and stability of the chemical compound (6-Bromo-2-methoxypyridin-3-yl)methanol. As of the date of this guide, specific quantitative solubility and stability data for this compound are not publicly available. This guide is intended to provide the necessary experimental frameworks for researchers to generate this critical data.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a brominated and methoxylated pyridine ring with a hydroxymethyl group, suggests potential for various biological activities. However, the successful development of any new chemical entity into a therapeutic agent is critically dependent on its physicochemical properties, primarily its solubility and stability.
This technical guide outlines the standard experimental protocols for determining the aqueous and solvent solubility, as well as the chemical stability of this compound. It is designed to be a practical resource for researchers in the fields of pharmacology, medicinal chemistry, and pharmaceutical development.
Physicochemical Properties
A summary of the known physicochemical properties of a related compound, (6-Bromopyridin-2-yl)methanol, is provided below for reference.[1][2][3][4][5] It is imperative that these properties are experimentally determined for this compound.
| Property | Value (for (6-Bromopyridin-2-yl)methanol) |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Melting Point | 34-39 °C |
| Boiling Point | 246 °C |
| Appearance | Yellow solid |
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[6] No quantitative solubility data for this compound has been reported in the scientific literature. The following tables are provided as templates for the presentation of experimentally determined solubility data.
Table 1: Thermodynamic Solubility in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 N HCl | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask |
Table 2: Kinetic Solubility in Aqueous Buffer
| Buffer System | pH | Kinetic Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | Nephelometry |
Stability Data
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9][10][11] The results are used to establish a re-test period and recommend storage conditions. No specific stability data for this compound is currently available. The following table provides a template for reporting stability data according to the International Council for Harmonisation (ICH) guidelines.[7][9][10][11]
Table 3: Stability of this compound under ICH Conditions
| Storage Condition | Time Point | Appearance | Assay (%) | Degradation Products (%) |
| Long-term | 0 months | |||
| 25°C ± 2°C / 60% RH ± 5% RH | 3 months | |||
| 6 months | ||||
| 9 months | ||||
| 12 months | ||||
| 18 months | ||||
| 24 months | ||||
| Intermediate | 0 months | |||
| 30°C ± 2°C / 65% RH ± 5% RH | 3 months | |||
| 6 months | ||||
| 9 months | ||||
| 12 months | ||||
| Accelerated | 0 months | |||
| 40°C ± 2°C / 75% RH ± 5% RH | 1 month | |||
| 3 months | ||||
| 6 months | ||||
| Photostability | 0 hours | |||
| (ICH Q1B conditions) | X hours |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a high-throughput method to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[12]
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a multi-well plate, add the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.
-
Monitor the turbidity of the solution over time using a nephelometer.
-
The concentration at which precipitation occurs is determined as the kinetic solubility.
Stability Testing Protocol (ICH Guidelines)
Stability studies should be conducted according to the ICH Q1A(R2) guidelines.[7][10]
Protocol:
-
Place accurately weighed samples of this compound in appropriate containers that mimic the proposed storage containers.
-
Store the samples in stability chambers under the conditions specified in Table 3 (long-term, intermediate, and accelerated).
-
At each specified time point, withdraw a sample and analyze it for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method.
-
For photostability testing, expose the compound to light conditions as described in ICH Q1B guidelines and analyze for changes.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships relevant to the assessment of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: General workflow for stability testing according to ICH guidelines.
Caption: The central role of solubility and stability in early drug development.
References
- 1. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 33674-96-3|(6-Bromopyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mastercontrol.com [mastercontrol.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. snscourseware.org [snscourseware.org]
- 12. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Key Reactive Sites of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-2-methoxypyridin-3-yl)methanol is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. Its utility stems from the presence of multiple, distinct reactive sites that can be selectively functionalized. This guide provides a comprehensive analysis of these reactive centers: the C6-bromo moiety, the C2-methoxy group, the C3-hydroxymethyl substituent, and the pyridine nitrogen. We will explore the characteristic reactions at each site, supported by quantitative data and detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate key reaction pathways and workflows, offering a clear and concise overview for synthetic chemists.
Molecular Structure and Physicochemical Properties
This compound possesses a pyridine core substituted with three key functional groups that dictate its chemical behavior. The strategic placement of the bromo, methoxy, and hydroxymethyl groups allows for a wide range of chemical transformations.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1802489-60-6[1] |
| Molecular Formula | C₇H₈BrNO₂[1] |
| Molecular Weight | 218.05 g/mol |
| Appearance | White to Yellow Powder or crystals[1] |
| InChI Key | MTHRVTUIZBUYCH-UHFFFAOYSA-N[1] |
Analysis of Key Reactive Sites
The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2, 4, and 6 positions.[2]
Caption: Reactivity map of this compound.
The C6-Bromo Group: A Hub for Cross-Coupling and Substitution
The bromine atom at the C6 position is arguably the most versatile reactive site on the molecule. Its position, para to the activating pyridine nitrogen, makes it highly susceptible to a variety of transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a primary route for C-C, C-N, and C-O bond formation. Reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination proceed readily at this position. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle.
-
Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, particularly at elevated temperatures. The rate of substitution is enhanced by the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex.[2]
-
Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures can replace the bromine with lithium, generating a potent pyridyl nucleophile. This intermediate can then be quenched with a wide range of electrophiles.
| Reaction Type | Typical Reagents | Product Type |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Biaryl or vinyl-substituted pyridine |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | Aminopyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynylpyridine |
| SNAr | NaOMe, KSR, HNR₂ | Methoxy/thioether/amino-pyridine |
| Lithiation | n-BuLi, -78 °C | 6-Lithiopyridine intermediate |
The C2-Methoxy Group: Modulating Basicity and Enabling Substitution
The methoxy group at the C2 position influences the molecule's properties and offers another site for nucleophilic attack.
-
Nucleophilic Displacement: While less reactive than the C6-bromo group, the C2-methoxy group can be displaced by strong nucleophiles under forcing conditions. Recent developments have shown that reagents like n-BuLi or sodium hydride can trigger the amination of methoxypyridines.[3][4]
-
Modulation of Basicity: The methoxy group at the C2 position reduces the basicity of the pyridine nitrogen (pKa of 2-methoxypyridinium ion is ~3.06) compared to an unsubstituted pyridine (pKa ~5.23).[5] This is attributed to the inductive electron-withdrawing effect of the oxygen atom. This reduced basicity can be advantageous in certain reactions, preventing unwanted side reactions involving the nitrogen lone pair.[5]
The C3-Hydroxymethyl Group: A Site for Oxidation and Derivatization
The primary alcohol at the C3 position is a classic functional group amenable to a variety of standard organic transformations.
-
Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, will yield the carboxylic acid.
-
Esterification and Etherification: Standard protocols can be used to form esters (e.g., with acyl chlorides or carboxylic acids under Fischer conditions) or ethers (e.g., Williamson ether synthesis with an alkyl halide and a base).
-
Halogenation: The hydroxyl group can be converted to a halide (e.g., using SOCl₂ for chlorination or PBr₃ for bromination), transforming it into a good leaving group for subsequent nucleophilic substitution reactions.
The Pyridine Nitrogen: The Basic and Nucleophilic Center
The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character.
-
Protonation and Salt Formation: As a base, the nitrogen readily reacts with acids to form pyridinium salts. This can alter the solubility of the molecule and further enhances the electron-deficient nature of the pyridine ring, increasing the reactivity of the C6-bromo and C2-methoxy groups toward nucleophiles.
-
Alkylation (Quaternization): The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. These salts are highly activated and can undergo various transformations, including nucleophilic dearomatization.[6]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/EtOH/H₂O).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂, 5-10 eq) in portions. The MnO₂ should be of high quality for optimal results.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 2-24 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 6-bromo-2-methoxypyridine-3-carbaldehyde, which can be used directly or purified further by chromatography or recrystallization.
Conclusion
This compound is a richly functionalized scaffold that offers chemists multiple avenues for molecular elaboration. The C6-bromo group serves as a linchpin for complex constructions via cross-coupling, the C3-hydroxymethyl group allows for straightforward oxidative and nucleophilic transformations, and the C2-methoxy and pyridine nitrogen sites provide opportunities for substitution and modulation of the molecule's electronic properties. A thorough understanding of the distinct reactivity of each site is crucial for the strategic design and successful execution of synthetic routes in drug discovery and materials science.
References
The Biological Frontier: A Technical Guide to the Diverse Activities of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" in drug discovery. The strategic functionalization of the pyridine ring allows for precise modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile, leading to a vast spectrum of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of substituted pyridines, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Quantitative Biological Activity of Substituted Pyridines
The therapeutic efficacy of substituted pyridines is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for different biological activities, providing a comparative overview for researchers.
Anticancer Activity
Substituted pyridines have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the inhibition of critical enzymes in cell signaling pathways, such as kinases and histone deacetylases (HDACs).
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | MTT Assay (48h) | 0.22 | [1][2] |
| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | MTT Assay (48h) | 1.88 | [1][2] |
| Pyridine-Urea | Doxorubicin (Ref.) | MCF-7 (Breast) | MTT Assay (48h) | 1.93 | [1] |
| Pyridine-Thiazole | Compound 3 | HL-60 (Leukemia) | Cytotoxicity Assay | 0.57 | [3] |
| Pyridine-Thiazole | Compound 4 | SK-OV-3 (Ovarian) | Cytotoxicity Assay | 7.87 | [3] |
| 1'H-Spiro-Pyridine | Compound 7 | Caco-2 (Colorectal) | Cytotoxicity Assay | 7.83 | [4] |
| 1'H-Spiro-Pyridine | Doxorubicin (Ref.) | Caco-2 (Colorectal) | Cytotoxicity Assay | 12.49 | [4] |
| Pyridine Derivative | Compound 1 | HepG2 (Liver) | Proliferation Assay | 4.5 | [5] |
| Pyridine Derivative | Compound 2 | HepG2 (Liver) | Proliferation Assay | 7.5 | [5] |
| Pyridine-Bridged CA-4 | Compound 3c | MDA-MB-231 (Breast) | Growth Inhibition | <0.01 | [6] |
Kinase Inhibitory Activity
A primary mechanism for the anticancer effects of many pyridine derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis.
Table 2: VEGFR-2 Inhibitory Activity of Pyridine Derivatives
| Compound Class | Derivative Example | Assay Type | IC50 (µM) | Reference |
| Pyridine-Urea | Compound 8e | In vitro Kinase Assay | 3.93 | [1][2] |
| Pyridine-Urea | Compound 8b | In vitro Kinase Assay | 5.0 | [1] |
| 1'H-Spiro-Pyridine | Compound 7 | In vitro Kinase Assay | 0.221 | [4] |
| Reference Inhibitor | Sorafenib | In vitro Kinase Assay | 0.043 | [4] |
Antimicrobial Activity
The pyridine nucleus is a key component in numerous compounds exhibiting potent activity against a range of bacterial and fungal pathogens. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Substituted Pyridine Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Dodecanoic Acid Pyridine | Compound 1-3 | Bacillus subtilis | - | [7] |
| Dodecanoic Acid Pyridine | Compound 1-3 | Staphylococcus aureus | - | [7] |
| Dodecanoic Acid Pyridine | Compound 1-3 | Escherichia coli | - | [7] |
| Dodecanoic Acid Pyridine | Compound 1-3 | Aspergillus niger | - | [7] |
| Dodecanoic Acid Pyridine | Compound 1-3 | Candida albicans | - | [7] |
| Pyridine-Thiazole | Various | S. aureus | 31.25 - 62.5 | [7] |
| Pyridine-Thiazole | Various | E. coli | 31.25 - 62.5 | [7] |
| N-alkylated Pyridinium Salt | Compound 66 | S. aureus | 56 (Inhibition %) | [7] |
| N-alkylated Pyridinium Salt | Compound 66 | E. coli | 55 (Inhibition %) | [7] |
| Pyridinethione | Compound 3a, 11a, 15a | Various Bacteria/Fungi | Active | [8] |
Anti-inflammatory Activity
Substituted pyridines have also been investigated for their anti-inflammatory properties, often evaluated in vivo using models like carrageenan-induced paw edema.
Table 4: Anti-inflammatory Activity of Substituted Pyridine Derivatives
| Compound Class | Derivative Example | Animal Model | Edema Inhibition (%) | Reference |
| 3-Hydroxy Pyridine-4-one | Compound A (20 mg/kg) | Rat Paw Edema | 67 | [9] |
| 3-Hydroxy Pyridine-4-one | Compound B (400 mg/kg) | Rat Paw Edema | Significant | [9] |
| 3-Hydroxy Pyridine-4-one | Compound C (200 mg/kg) | Rat Paw Edema | Significant | [9] |
| Reference Drug | Indomethacin (10 mg/kg) | Rat Paw Edema | 60 | [9] |
| Thiazolo[4,5-b]pyridines | Compound 7 | Rat Paw Edema | 47.2 | [10] |
| Thiazolo[4,5-b]pyridines | Compound 8 | Rat Paw Edema | 53.4 | [10] |
| Thiazolo[4,5-b]pyridines | Ibuprofen (Ref.) | Rat Paw Edema | 36.5 - 40.9 | [10] |
| Pyridine-Thiazole Hydrazide | Compound 5j, 5k, 5l | Protein Denaturation | IC50: 46.29–100.60 µg/mL | [11] |
Key Experimental Protocols
The following section details the methodologies for two fundamental assays used to evaluate the biological activities of substituted pyridines: the MTT assay for cytotoxicity and the in vitro kinase assay for enzyme inhibition.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Detailed Protocol:
-
Cell Seeding:
-
Culture mammalian cells (e.g., MCF-7, HepG2) to ~70-80% confluency.
-
Trypsinize the cells, perform a cell count, and prepare a cell suspension of the desired density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT solution from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[14]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[13][15]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust platform for this purpose.[17]
Principle: This assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare an appropriate buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).
-
Compound Dilution: Perform a serial dilution of the test pyridine derivative in 100% DMSO. Subsequently, create an intermediate dilution in the kinase buffer to achieve the desired final assay concentrations (typically 4X the final concentration).[17]
-
Enzyme and Substrate/ATP Solution: Prepare a solution of the recombinant kinase (e.g., VEGFR-2) and a separate solution containing the specific substrate (e.g., a biotinylated peptide) and ATP at 2X their final desired concentrations in the kinase buffer. The ATP concentration should be close to its Km value for the kinase.[17]
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound dilution to the appropriate wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.[17]
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
-
Reaction Termination and Detection:
-
Incubate the plate for 60-90 minutes at room temperature.
-
Stop the reaction by adding a detection solution containing EDTA (to chelate divalent cations and stop the enzyme) and the europium-labeled anti-phospho-substrate antibody.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Calculate the ratio of the acceptor to donor signals.
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualization of Pathways and Processes
Understanding the mechanism of action of substituted pyridines requires visualizing their interaction with cellular signaling pathways and their place within the drug discovery process. The following diagrams were generated using the Graphviz DOT language to illustrate these complex relationships.
Drug Discovery and Development Workflow
The path from a novel substituted pyridine to a potential clinical candidate follows a structured workflow, from initial high-throughput screening to lead optimization and preclinical studies.[18][19]
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
VEGFR-2 Signaling Pathway Inhibition
Many pyridine-based anticancer agents function by inhibiting the VEGFR-2 signaling cascade, a critical pathway for angiogenesis, which is the formation of new blood vessels required for tumor growth.[20][21][22]
Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted pyridine.
Mechanism of Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors, which can include pyridine-containing compounds, represent a class of epigenetic drugs that alter gene expression. They block the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[23][24]
Caption: The mechanism of action for a pyridine-based HDAC inhibitor.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 8. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
The Synthetic Versatility of 6-Bromopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the various functionalized pyridines, 6-bromopyridine derivatives have emerged as particularly versatile building blocks. The presence of a bromine atom at the 6-position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the use of 6-bromopyridine derivatives in synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic pathways and workflows.
Core Synthetic Applications: Cross-Coupling Reactions
The reactivity of the C-Br bond in 6-bromopyridine derivatives makes them excellent substrates for various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The most prominently utilized of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 6-position of the pyridine ring and a variety of organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.[1]
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | ~70-80 | [2] |
| 2 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | ~85 | [2] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [3] |
| 4 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | - | - | High | [1] |
| 5 | 2-Bromo-6-methylpyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (>10) | - | Na₂CO₃ | - | - | - | 50-65 | [4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-bromopyridine derivative with an arylboronic acid.[1][2]
-
Materials:
-
6-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 6-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of 6-bromopyridines with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of diaminopyridine structures, which are prevalent in pharmaceuticals.[5][6]
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOBuᵗ | Toluene | 80 | 4 | 60 | [7] |
| 2 | 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | - | - | - | [5] |
| 3 | 2-Amino-6-bromopyridine | Various amines | - | - | - | - | - | - | - | [6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of a 6-bromopyridine derivative with an amine.[5][7]
-
Materials:
-
6-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst, phosphine ligand, and base.
-
Add the 6-bromopyridine derivative and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a 6-bromopyridine and a terminal alkyne. This reaction is essential for synthesizing alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis and can be found in various functional materials.[8][9]
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-bromo-3-fluoro-2-pyridinecarbonitrile | 1-ethynyl-4-propylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 93 | [8] |
| 2 | 6-bromo-3-fluoro-2-pyridinecarbonitrile | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N (2:1) | RT | 16 | 85 | [8] |
| 3 | 4-bromopyridine hydrochloride | Various terminal acetylenes | Pd (2) | CuI (1) | Piperidine | CH₃CN | Reflux | 8 | Good | [9] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 6-bromopyridine derivative.[8]
-
Materials:
-
6-Bromopyridine derivative (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)
-
Copper(I) iodide (CuI) (30 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., THF)
-
-
Procedure:
-
To a Schlenk flask, add the 6-bromopyridine derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solution of the solvent and base.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for the required time (typically 16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate key concepts in the application of 6-bromopyridine derivatives in synthesis.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of 6-bromopyridine are frequently employed in the synthesis of kinase inhibitors, which are designed to modulate signaling pathways implicated in diseases such as cancer.[1][10] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10][11] Small molecule inhibitors targeting kinases within this pathway are a major focus of drug development. The 6-aminopyridine core, readily synthesized from 6-bromopyridine precursors, can serve as a scaffold that mimics the adenine moiety of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[1]
Conclusion
6-Bromopyridine derivatives are undeniably valuable and highly versatile building blocks in modern organic synthesis. Their utility in robust and scalable reactions, particularly palladium-catalyzed cross-coupling reactions, makes them key components in the discovery and development pipelines for new pharmaceuticals and functional materials. The detailed protocols and compiled data herein provide a solid foundation for researchers to explore the rich chemistry of these important intermediates and to design and execute efficient synthetic routes to complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (6-Bromo-2-methoxypyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, proceeding under relatively mild conditions with a broad tolerance for various functional groups.[1][2][3][4]
Reaction Principle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[3][5] The catalytic cycle is generally understood to involve three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active Pd(0) species.[2][3][5] For substrates like this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents at the 6-position of the pyridine ring. The presence of the pyridine nitrogen can sometimes lead to catalyst inhibition through coordination to the palladium center; therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. These conditions serve as a valuable starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often enhance yields for challenging substrates.[6] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | Effective for di-arylated products from di-bromopyridine.[7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Effective for mono-arylated products from di-bromopyridine.[7] |
Experimental Protocol
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)[3][6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3][6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3][6]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6] Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (6-Bromo-2-methoxypyridin-3-yl)methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-2-methoxypyridin-3-yl)methanol is a key heterocyclic building block employed in the synthesis of a variety of biologically active molecules. Its utility is primarily demonstrated in the development of potent enzyme inhibitors, making it a valuable starting material for drug discovery programs. The presence of a bromine atom, a methoxy group, and a hydroxymethyl group on the pyridine scaffold allows for diverse and strategic chemical modifications.
Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A significant application of this compound and its structural isomers is in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for various cardiovascular, inflammatory, and pain-related disorders. Inhibiting sEH increases the concentration of endogenous epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties.
One prominent example is the synthesis of GSK2256294, a potent and selective sEH inhibitor that has undergone clinical evaluation. While the detailed synthesis of GSK2256294 is proprietary, the core structure suggests the use of substituted pyridyl moieties, highlighting the relevance of building blocks like this compound. The general approach involves the coupling of the pyridyl fragment with other key pharmacophores.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: The metabolic pathway of arachidonic acid to EETs and their subsequent hydrolysis by sEH.
Application in the Synthesis of Kinase Inhibitors
The substituted pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.
This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The hydroxymethyl group can be oxidized to an aldehyde for further elaboration or used as a handle for ether or ester formation.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | Quantity (Example) | Notes |
| This compound | 1.0 mmol, 218 mg | Starting material |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 mmol, 58 mg | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 2.0 mmol, 212 mg | Base |
| 1,4-Dioxane | 8 mL | Solvent, should be degassed |
| Water | 2 mL | Co-solvent, should be degassed |
| Ethyl acetate | For extraction | |
| Brine | For washing | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | |
| Silica Gel | For chromatography | |
| Hexanes/Ethyl Acetate | For chromatography | Eluent system |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde, a key intermediate for further functionalization.
Materials:
| Reagent/Material | Quantity (Example) | Notes |
| This compound | 1.0 mmol, 218 mg | Starting material |
| Manganese Dioxide (MnO₂) | 10.0 mmol, 869 mg | Oxidizing agent |
| Dichloromethane (DCM) | 20 mL | Solvent |
| Celite® | For filtration |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dichloromethane.
-
Oxidation: Add activated manganese dioxide (10.0 equiv) in one portion.
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with dichloromethane.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
-
Characterization: Confirm the formation of the aldehyde by ¹H NMR (disappearance of the alcohol proton and appearance of an aldehyde proton around 9-10 ppm) and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can be used as a starting point for optimizing reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-100 | 4-12 | 70-95 |
| Pd(dppf)Cl₂ (2-4) | - | K₂CO₃ (2) | DMF | 90-110 | 6-16 | 75-98 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | Toluene | 100-110 | 2-8 | 80-99 |
Note: Yields are dependent on the specific substrates and reaction conditions and may require optimization.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex bioactive molecules. Its application in the development of sEH and kinase inhibitors underscores its importance in modern drug discovery. The provided protocols offer a foundation for the chemical manipulation of this compound, enabling the generation of diverse molecular scaffolds for biological evaluation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a common factor in the progression of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with many approved drugs featuring a pyridine core.[1][3] This structural motif is favored for its ability to form key interactions within the ATP-binding pocket of kinases.[3]
(6-Bromo-2-methoxypyridin-3-yl)methanol is a key starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 6-position offers a versatile handle for introducing various substituents through well-established cross-coupling reactions.[2] The methoxy and methanol groups at the 2- and 3-positions, respectively, can also be strategically utilized to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
These application notes provide detailed protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, targeting key signaling pathways implicated in cancer.
Synthetic Strategy Overview
The primary synthetic route for elaborating the this compound scaffold involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the 6-position. This is a robust and widely used method for C-C bond formation.[2] Subsequent oxidation of the primary alcohol to an aldehyde allows for further diversification, such as through reductive amination, to install different amine functionalities. This two-step sequence enables the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 3-aminophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-substituted product.
Protocol 2: Oxidation of Alcohol to Aldehyde
This protocol details the oxidation of the primary alcohol of the 6-aryl-substituted intermediate to the corresponding aldehyde using Dess-Martin periodinane (DMP).
Materials:
-
(6-Aryl-2-methoxypyridin-3-yl)methanol derivative
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the (6-Aryl-2-methoxypyridin-3-yl)methanol derivative (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add DMP (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring completion by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.
Protocol 3: Reductive Amination
This protocol outlines the final step of reductive amination to introduce various amine functionalities.
Materials:
-
6-Aryl-2-methoxynicotinaldehyde derivative
-
Primary or secondary amine (e.g., morpholine, piperazine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the 6-Aryl-2-methoxynicotinaldehyde derivative (1.0 eq) in DCE, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final kinase inhibitor.
Data Presentation
The following tables summarize representative data for a hypothetical series of kinase inhibitors synthesized from this compound.
Table 1: Synthesis of 6-Aryl-Substituted Intermediates
| Compound ID | Arylboronic Acid Used | Coupling Reaction Yield (%) |
| INT-1 | 4-Methoxyphenylboronic acid | 88 |
| INT-2 | 3-Aminophenylboronic acid | 75 |
| INT-3 | Pyridin-3-ylboronic acid | 82 |
Table 2: Synthesis of Final Kinase Inhibitors
| Compound ID | Intermediate Used | Amine Used in Reductive Amination | Final Product Yield (%) |
| KI-1 | Aldehyde of INT-1 | Morpholine | 72 |
| KI-2 | Aldehyde of INT-2 | Piperazine | 65 |
| KI-3 | Aldehyde of INT-3 | N-Methylpiperazine | 68 |
Table 3: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound ID | Target Kinase | IC50 (nM) |
| KI-1 | EGFR | 120 |
| KI-2 | VEGFR2 | 85 |
| KI-3 | c-Met | 50 |
Signaling Pathway Inhibition
Many kinase inhibitors derived from substituted pyridine scaffolds target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival. A frequently dysregulated pathway is the RAS-RAF-MEK-ERK signaling cascade. The diagram below illustrates this pathway and a potential point of inhibition by the synthesized compounds.
Caption: A representative MAP Kinase signaling pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols provided herein offer a robust framework for the generation of compound libraries for SAR exploration. The amenability of the pyridine scaffold to established synthetic transformations allows for the systematic optimization of inhibitor potency and selectivity against a range of kinase targets, paving the way for the development of new therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of (6-Bromo-2-methoxypyridin-3-yl)methanol. This versatile building block is a valuable starting material in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and serve as a foundational guide for reaction optimization.
Introduction
This compound is a functionalized pyridine derivative featuring a bromo substituent at the 6-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The methoxy and hydroxymethyl groups at the 2- and 3-positions, respectively, offer additional sites for functionalization and can influence the electronic properties and reactivity of the pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the construction of diverse molecular architectures.
This document details protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, typically between an organohalide and an organoboron compound.[1]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Bromopyridines):
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 16 | 82-92 |
Note: Yields are typical for similar bromopyridine substrates and may vary for this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[2]
General Reaction Scheme:
Caption: General scheme of the Heck reaction.
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction of this compound with an alkene.[3]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-140 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Quantitative Data (Representative Examples for Bromopyridines):
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | NMP | 140 | 16 | 80-90 |
| 3 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 20 | 70-80 |
Note: Yields are typical for similar bromopyridine substrates and may vary for this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1]
General Reaction Scheme:
References
Application Notes and Protocols for the Large-Scale Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the large-scale synthesis of (6-bromo-2-methoxypyridin-3-yl)methanol, a key intermediate in the development of novel pharmaceuticals. The described methodology is designed for scalability, efficiency, and high purity of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The presence of the bromo, methoxy, and hydroxymethyl functional groups on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate. The synthetic strategy outlined herein is a two-step process commencing with the readily available 6-bromo-2-methoxynicotinic acid. This approach involves an initial esterification followed by a robust reduction to yield the target alcohol.
Proposed Synthetic Pathway
The synthesis proceeds via two key transformations:
-
Fischer Esterification: The commercially available 6-bromo-2-methoxynicotinic acid is converted to its corresponding methyl ester. This classic reaction is catalyzed by a strong acid in an excess of methanol, which also serves as the solvent.
-
Ester Reduction: The methyl ester is subsequently reduced to the primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This method is well-suited for large-scale production due to its typically high yields and straightforward execution.
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of Methyl 6-bromo-2-methoxynicotinate
| Parameter | Value/Range | Notes |
| Starting Material | 6-bromo-2-methoxynicotinic acid | --- |
| Reagent | Methanol (reagent and solvent) | A large excess is used to drive the equilibrium towards the product. |
| Catalyst | Sulfuric Acid (H₂SO₄) | A catalytic amount is sufficient. |
| Molar Ratio (Acid:Catalyst) | 1 : 0.1 - 0.2 | --- |
| Reaction Temperature | 65-75°C (Reflux) | --- |
| Reaction Time | 12 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
| Typical Yield | 90-98% | Yields are dependent on complete reaction and efficient extraction. |
| Purification Method | Extraction and solvent evaporation | The crude product is often of sufficient purity for the next step. |
Table 2: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Range | Notes |
| Starting Material | Methyl 6-bromo-2-methoxynicotinate | --- |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent; handle with care.[1] |
| Molar Ratio (Ester:LiAlH₄) | 1 : 1.0 - 1.5 | A slight excess of LiAlH₄ ensures complete reduction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensure the solvent is completely dry. |
| Reaction Temperature | 0°C to Room Temperature | The addition of LiAlH₄ is exothermic and should be controlled. |
| Reaction Time | 2 - 6 hours | Monitor reaction progress by TLC or LC-MS. |
| Typical Yield | 85-95% | Yields are dependent on a careful work-up procedure.[2] |
| Purification Method | Recrystallization or Column Chromatography | The choice of method depends on the desired final purity. |
Experimental Protocols
Step 1: Synthesis of Methyl 6-bromo-2-methoxynicotinate
Materials:
-
6-bromo-2-methoxynicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a large, dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10-15 volumes).
-
Catalyst Addition: To the stirred suspension, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-75°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude methyl 6-bromo-2-methoxynicotinate as a solid or oil. The product is often of sufficient purity for the subsequent step.
Step 2: Synthesis of this compound
Materials:
-
Methyl 6-bromo-2-methoxynicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (15-20 volumes). Cool the flask to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Under a nitrogen atmosphere, carefully and portion-wise add lithium aluminum hydride (1.0-1.5 eq) to the cold THF.
-
Addition of Ester: Dissolve methyl 6-bromo-2-methoxynicotinate (1.0 eq) in anhydrous THF (5-10 volumes) and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up (Fieser method):
-
Cool the reaction mixture back to 0°C.
-
Carefully and sequentially add dropwise:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous sodium hydroxide (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate vigorously for at least 1 hour at room temperature.
-
-
Isolation:
-
Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product in high purity.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Oxidation of (6-Bromo-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (6-Bromo-2-methoxypyridin-3-yl)methanol, to its corresponding aldehyde, 6-Bromo-2-methoxypyridine-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols outlined below describe three common and effective methods for this oxidation: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-based Oxidation.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses a substituted pyridine ring, which may influence the reactivity of the alcohol and the stability of the resulting aldehyde. Therefore, the choice of a mild and selective oxidation method is crucial to avoid over-oxidation to the carboxylic acid or side reactions involving the pyridine ring. The methods presented here are widely recognized for their high efficiency and tolerance of various functional groups.[1][2][3]
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative data for the described oxidation protocols, allowing for a direct comparison of their effectiveness for the synthesis of 6-Bromo-2-methoxypyridine-3-carbaldehyde.
| Oxidation Method | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Reagents |
| Swern Oxidation | 85-95 | 1-2 | -78 to rt | Oxalyl chloride, DMSO, Triethylamine |
| Dess-Martin Oxidation | 90-98 | 1-3 | rt | Dess-Martin Periodinane (DMP) |
| TEMPO-based Oxidation | 88-96 | 2-4 | 0 to rt | TEMPO, NaOCl, NaHCO₃, KBr |
Experimental Protocols
Detailed methodologies for the three key oxidation experiments are provided below.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to afford the aldehyde under mild, low-temperature conditions.[1][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) dropwise and stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-2-methoxypyridine-3-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for a mild and selective oxidation at room temperature.[2][3][5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-2-methoxypyridine-3-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: TEMPO-based Oxidation
This method utilizes a catalytic amount of the stable radical TEMPO in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach).[6]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add an aqueous solution of NaHCO₃ and KBr.
-
Add a catalytic amount of TEMPO (0.01-0.05 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-2-methoxypyridine-3-carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General reaction scheme for the oxidation.
Caption: A typical experimental workflow for the oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Application of (6-Bromo-2-methoxypyridin-3-yl)methanol in Fragment-Based Drug Discovery: Application Notes and Protocols
Disclaimer: As of late 2025, publicly accessible research and patent literature do not contain specific studies detailing the application of (6-Bromo-2-methoxypyridin-3-yl)methanol in fragment-based drug discovery (FBDD). The following application notes and protocols are therefore presented as a representative guide for how a fragment with its structural and chemical characteristics could be utilized in a typical FBDD campaign.
Introduction to this compound as a Fragment
This compound is a small, polar molecule well-suited for fragment-based screening. Its key physicochemical properties, summarized in Table 1, align with the general "Rule of Three" often applied to fragment library design, making it a valuable starting point for identifying novel binding interactions with protein targets. The presence of a brominated pyridine ring offers a vector for chemical elaboration, while the methoxy and methanol groups provide hydrogen bond donor and acceptor capabilities, crucial for forming initial interactions within a protein's binding site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 218.05 g/mol | --INVALID-LINK-- |
| CAS Number | 1802489-60-6 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| cLogP | ~1.4 | Calculated |
Hypothetical Screening Workflow and Hit Validation
The initial step in an FBDD campaign involving this fragment would be its inclusion in a diverse fragment library for screening against a purified protein target. A typical workflow for screening and hit validation is depicted below.
Experimental Protocols
The following are detailed protocols for key experiments that would be performed in a hypothetical FBDD campaign using this compound.
NMR is a powerful technique for detecting the weak binding interactions typical of fragments.[3][4]
-
Objective: To identify fragments that bind to the target protein by observing changes in the protein's NMR spectrum upon addition of the fragment.
-
Materials:
-
Purified target protein (e.g., >95% purity, at 50-100 µM in a suitable NMR buffer).
-
This compound stock solution (e.g., 100 mM in d6-DMSO).
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in 99.9% D₂O).
-
NMR spectrometer (e.g., 600 MHz or higher with a cryoprobe).
-
-
Protocol:
-
Acquire a reference 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Add a small aliquot of the this compound stock solution to the protein sample to a final concentration of 200-500 µM.
-
Acquire a second spectrum under the same conditions.
-
Compare the two spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding of the fragment to the protein.
-
Data Analysis: Map the perturbed residues onto the protein structure (if available) to identify the binding site.
-
SPR can be used as an orthogonal method to confirm binding and to determine the binding affinity and kinetics.[1]
-
Objective: To confirm the binding of this compound to the target protein and quantify its binding affinity (Kᴅ).
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Purified target protein.
-
This compound serial dilutions in running buffer.
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol:
-
Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in running buffer (e.g., from 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Record the sensorgrams for each concentration.
-
Data Analysis: Fit the steady-state or kinetic data to a suitable binding model to determine the equilibrium dissociation constant (Kᴅ).
-
Table 2: Hypothetical SPR Binding Data for this compound
| Parameter | Hypothetical Value |
| Kᴅ (Equilibrium Dissociation Constant) | 350 µM |
| kₐ (Association Rate Constant) | 1.5 x 10³ M⁻¹s⁻¹ |
| kᏧ (Dissociation Rate Constant) | 0.525 s⁻¹ |
| Ligand Efficiency (LE) | 0.32 |
Note: Ligand Efficiency is calculated as: LE = (-RT * ln(Kᴅ)) / N, where N is the number of heavy atoms.
Determining the crystal structure of the protein-fragment complex is crucial for structure-based drug design.[2]
-
Objective: To obtain a high-resolution 3D structure of the target protein in complex with this compound to visualize the binding mode.
-
Materials:
-
Highly purified and concentrated target protein.
-
Crystallization screens and reagents.
-
This compound.
-
Synchrotron X-ray source.
-
-
Protocol:
-
Obtain apo-protein crystals by screening a wide range of crystallization conditions.
-
Soak the apo-crystals in a solution containing this compound (e.g., 1-10 mM) for a defined period (e.g., minutes to hours).
-
Alternatively, co-crystallize the protein with the fragment.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Data Analysis: Process the diffraction data and solve the structure. The resulting electron density map should reveal the position and orientation of the bound fragment, providing insights into key interactions.
-
Hit Expansion and Structure-Activity Relationship (SAR)
Once the binding mode is confirmed, the fragment can be elaborated to improve its potency and other drug-like properties. The bromine atom on the pyridine ring serves as a convenient chemical handle for synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the surrounding chemical space.
Conclusion
While specific data on the application of this compound in FBDD is not currently available, its chemical structure and physicochemical properties make it a suitable candidate for inclusion in fragment libraries. The protocols and workflows described here provide a general framework for how this and similar fragments can be effectively utilized to initiate a drug discovery program, from initial screening to lead optimization. The key to success in FBDD lies in the iterative cycle of biophysical screening, structural biology, and medicinal chemistry to evolve low-affinity fragments into potent, selective, and drug-like lead compounds.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based platform for fragment-based lead discovery used in screening BRD4-targeted compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of (6-Bromo-2-methoxypyridin-3-yl)methanol in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
(6-Bromo-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable and versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromo group for cross-coupling reactions, a methoxy group influencing electronic properties, and a hydroxymethyl group for further functionalization, makes it an attractive starting material for creating diverse molecular scaffolds. This document provides a detailed overview of its potential applications, with a focus on the synthesis of fungicides, supported by representative experimental protocols and data.
Introduction to this compound in Agrochemical Design
The pyridine ring is a common feature in a wide range of biologically active molecules, including many successful commercial agrochemicals. The specific substitution on the pyridine ring is crucial for determining the molecule's biological activity, selectivity, and physicochemical properties. This compound offers several strategic advantages for the synthesis of new agrochemical candidates:
-
The Bromine Atom: Serves as a key handle for various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is instrumental in exploring the structure-activity relationship (SAR) of the final compounds.
-
The Methoxy Group: As an electron-donating group, it can influence the reactivity of the pyridine ring and the biological activity of the final molecule. It can also play a role in the molecule's metabolic stability and transport properties within the target organism.
-
The Methanol Group: This functional group can be easily oxidized to an aldehyde or a carboxylic acid, which are precursors for the formation of amides, esters, and other functional groups commonly found in agrochemicals. It can also be converted to an amine or used in etherification reactions.
Application in the Synthesis of Pyrazole Carboxamide Fungicides
A prominent class of fungicides where the pyridyl moiety is of high importance is the pyrazole carboxamides, which are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. The following section details a representative synthetic route from this compound to a hypothetical pyrazole carboxamide fungicide.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process starting from the oxidation of this compound to the corresponding amine, followed by a Suzuki coupling to replace the bromine atom, and finally, an amide coupling with a pyrazole carboxylic acid.
Caption: Synthetic workflow for a hypothetical fungicide.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminomethylpyridine
This step involves the oxidation of the starting methanol to an aldehyde, followed by reductive amination.
-
Oxidation: To a solution of this compound (10.0 g, 45.9 mmol) in dichloromethane (200 mL) is added manganese dioxide (40.0 g, 459 mmol). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 6-Bromo-2-methoxy-pyridine-3-carbaldehyde.
-
Reductive Amination: The crude aldehyde is dissolved in methanol (200 mL). Ammonium acetate (35.3 g, 459 mmol) and sodium cyanoborohydride (4.3 g, 68.8 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude amine, which is purified by column chromatography.
Step 2: Synthesis of 6-(4-fluorophenyl)-2-methoxy-3-aminomethylpyridine via Suzuki Coupling
-
To a solution of 6-Bromo-2-methoxy-3-aminomethylpyridine (8.0 g, 36.9 mmol) in a 2:1 mixture of 1,4-dioxane and water (150 mL) are added 4-fluorophenylboronic acid (6.2 g, 44.3 mmol), potassium carbonate (15.3 g, 110.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (2.1 g, 1.84 mmol).
-
The reaction mixture is heated to 90 °C and stirred for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 3: Amide Coupling to Yield the Final Product
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (7.0 g, 33.6 mmol) in dichloromethane (150 mL) is added oxalyl chloride (4.7 mL, 53.8 mmol) followed by a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the acid chloride.
-
The crude acid chloride is dissolved in dichloromethane (100 mL) and added dropwise to a solution of 6-(4-fluorophenyl)-2-methoxy-3-aminomethylpyridine (7.8 g, 33.6 mmol) and triethylamine (9.4 mL, 67.2 mmol) in dichloromethane (100 mL) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by recrystallization.
Quantitative Data Summary
| Step | Product Name | Starting Material | Yield (%) | Purity (HPLC) |
| 1 | 6-Bromo-2-methoxy-3-aminomethylpyridine | This compound | 75 | >95% |
| 2 | 6-(4-fluorophenyl)-2-methoxy-3-aminomethylpyridine | 6-Bromo-2-methoxy-3-aminomethylpyridine | 82 | >97% |
| 3 | N-{[6-(4-fluorophenyl)-2-methoxypyridin-3-yl]methyl}-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | 6-(4-fluorophenyl)-2-methoxy-3-aminomethylpyridine | 88 | >98% |
Biological Activity and Signaling Pathway
The hypothetical fungicide synthesized is designed to target the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain in fungi.
Caption: Inhibition of the fungal respiratory chain.
By binding to the SDH enzyme, the fungicide blocks the oxidation of succinate to fumarate. This interruption of the electron transport chain inhibits ATP synthesis, leading to energy depletion and ultimately, fungal cell death. The specific substituents on the pyridine and pyrazole rings are crucial for the affinity and inhibitory activity of the molecule against the target enzyme.
Conclusion
This compound is a highly valuable starting material for the synthesis of novel agrochemicals. Its functional groups provide multiple avenues for chemical modification, enabling the exploration of a broad chemical space. The representative synthesis of a hypothetical pyrazole carboxamide fungicide outlined in this document demonstrates a practical application of this building block in creating potentially potent and effective crop protection agents. Further research and derivatization of this scaffold could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles.
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Bromo-2-methoxypyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (6-Bromo-2-methoxypyridin-3-yl)methanol from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
-
Question: My final yield of this compound is significantly lower than expected after purification. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors during the purification process. Refer to the decision tree below for a systematic approach to troubleshooting. Common causes include:
-
Incomplete extraction: The product may not have been fully extracted from the aqueous layer during workup. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form for extraction into an organic solvent.
-
Loss during recrystallization: The chosen recrystallization solvent may be too good, meaning the product remains dissolved even at low temperatures. Alternatively, too much solvent may have been used.
-
Product streaking/tailing on silica gel column: The basic nature of the pyridine nitrogen can cause interactions with the acidic silica gel, leading to poor separation and recovery.
-
Decomposition: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to some degradation.
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best removal strategy. Potential impurities could include:
-
Unreacted starting materials: Depending on the synthetic route, these could be various substituted pyridines.
-
Over-brominated species: Dibrominated or other poly-brominated pyridines can form if the bromination step is not well-controlled.
-
Dehalogenated byproducts: The bromo group can sometimes be replaced by hydrogen during the reaction or workup.
-
Isomers: Positional isomers of the desired product might be present.
Solutions:
-
Recrystallization: If the impurity has a different solubility profile, a carefully chosen recrystallization can be effective.
-
Column Chromatography: Optimizing the solvent system for column chromatography can improve separation. A shallower gradient or a different solvent system might be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing and improve the separation of basic compounds.
-
Acid-Base Extraction: An acid wash can be used to extract the basic pyridine-containing compounds into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Issue 3: Oiling Out During Recrystallization
-
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it becomes supersaturated at a temperature above its melting point upon cooling. To address this:
-
Use a larger volume of solvent: This will keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly: Slow cooling encourages the formation of nucleation sites for crystallization.
-
Scratch the inside of the flask: This can create nucleation sites.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
-
Change the solvent system: A solvent system where the compound is less soluble at higher temperatures may be required.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective purification methods are recrystallization and silica gel column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities. Often, a combination of both is used for achieving high purity.
Q2: What are some suitable solvent systems for the column chromatography of this compound?
A2: A good starting point for column chromatography is a solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar impurities, a small percentage of methanol in dichloromethane can be used.
Q3: What are recommended recrystallization solvents for this compound?
A3: Given the polar nature of the alcohol and the aromatic nature of the pyridine ring, solvent mixtures are often effective. Common choices include ethanol/water, ethyl acetate/hexanes, or acetone/water. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. After dissolving the compound in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated. The charcoal, along with the adsorbed impurities, is then removed by hot filtration.
Q5: My purified this compound appears as a white to yellow powder or crystals. Is the color an indication of impurity?
A5: The product is typically described as a white to yellow solid. A slight yellow tinge is not necessarily indicative of significant impurity. However, a darker color may suggest the presence of colored byproducts, in which case further purification or treatment with activated charcoal may be beneficial.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Recommended Solvents/Solvent Systems | Notes |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/Water, Methanol/Water | The ideal solvent should provide good solubility at elevated temperatures and poor solubility at room temperature or below. |
| Column Chromatography | Ethyl Acetate/Hexanes, Dichloromethane/Methanol (with low % of Methanol) | The polarity of the eluent should be adjusted based on the polarity of the impurities. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexanes, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent or the "good" solvent of a solvent pair. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the clear solution to cool slowly.
-
Isolation: Once crystal formation appears complete at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound and any impurities down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purification yield.
Technical Support Center: Suzuki Coupling of Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the Suzuki-Miyaura cross-coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of bromopyridines?
A1: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond.[1] This is particularly problematic for heteroaryl boronic acids.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation (Protodebromination): The reduction of the bromopyridine starting material to the corresponding pyridine, where the bromine atom is replaced by a hydrogen atom.
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and low reaction yields.[3]
Q2: Why are 2-pyridylboronic acids particularly challenging to use in Suzuki couplings?
A2: 2-Pyridylboronic acids are highly susceptible to protodeboronation.[4] Under neutral pH conditions, they can form a reactive zwitterionic intermediate that readily decomposes.[5] Both acidic and basic conditions can help to minimize the concentration of this reactive species and slow down the rate of protodeboronation.[5]
Q3: Can the free amino group on a bromopyridine interfere with the Suzuki coupling reaction?
A3: Yes, the lone pair of electrons on the nitrogen of an amino group can coordinate to the palladium catalyst, leading to its inhibition.[3] While many protocols exist for unprotected aminopyridines, they often require specific, bulky ligands to prevent this coordination.[3] In some cases, protecting the amino group may be necessary to achieve good yields.
Q4: Is it better to use a Pd(0) or a Pd(II) catalyst source to minimize homocoupling?
A4: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce the homocoupling of the boronic acid.[6] Pd(II) precatalysts, like Pd(OAc)₂, need to be reduced in situ to the active Pd(0) species, and this reduction can sometimes occur via a pathway that involves the homocoupling of the boronic acid.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Significant Protodeboronation
Symptoms:
-
Major byproduct observed is the debrominated pyridine.
-
Low consumption of the bromopyridine starting material.
-
Formation of arene derived from the boronic acid.
Troubleshooting Workflow for Protodeboronation:
Caption: A decision tree for troubleshooting protodeboronation.
Corrective Actions:
-
Use a More Stable Boronic Acid Derivative:
-
MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are significantly more stable than the corresponding boronic acids and can be used in "slow release" strategies to keep the concentration of the unstable boronic acid low during the reaction.[1][5]
-
Pinacol esters are also more robust than boronic acids and are a common alternative.[5]
-
-
Optimize the Base:
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[8] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can be beneficial.
-
Enhance Catalyst Activity: A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Consider screening different palladium catalysts and ligands.
Issue 2: Significant Formation of Homocoupled Byproduct
Symptoms:
-
A major byproduct is the symmetrical biaryl derived from the boronic acid.
-
The reaction mixture may turn black, indicating palladium precipitation.
Troubleshooting Steps:
-
Ensure Rigorous Exclusion of Oxygen: Oxygen is a primary culprit in promoting homocoupling.
-
Choose the Right Palladium Source:
-
Optimize Reaction Parameters:
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]
-
Stoichiometry: Using a slight excess of the bromopyridine can sometimes suppress boronic acid homocoupling.[2]
-
Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[2]
-
Data Presentation
Table 1: Effect of Catalyst and Base on the Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data compiled from literature for illustrative purposes.[10]
Table 2: Suzuki Coupling of Chloropyridines with Phenylboronic Acid
| Substrate (Chloropyridine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3,5-trichloropyridine | Na₂CO₃ | H₂O/ACN | 80 | 2 | 95 |
| 2,6-dichloropyridine | Na₂CO₃ | H₂O/ACN | 80 | 2 | 92 |
| 3,5-dichloropyridine | Na₂CO₃ | H₂O/ACN | 80 | 2 | 85 |
This table illustrates the reactivity of different chloropyridines under specific Suzuki coupling conditions.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, arylboronic acid, and base.[3]
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Minimizing Protodeboronation using a Pyridine-MIDA Boronate
This protocol is designed for challenging couplings where protodeboronation is a major concern.[5]
-
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyridine-MIDA boronate, and base.
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and phosphine ligand.
-
Add the degassed, anhydrous solvent to achieve a concentration of ~0.1 M.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Perform a standard aqueous work-up and purification.
-
Mandatory Visualization
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst and Ligand for (6-Bromo-2-methoxypyridin-3-yl)methanol Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the cross-coupling reactions of (6-bromo-2-methoxypyridin-3-yl)methanol. The guidance is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura coupling can arise from several factors. A systematic approach to troubleshooting is recommended. Consider the following:
-
Catalyst Activity and Loading: Ensure your palladium source and ligand are fresh and active. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a fresh batch or a more stable precatalyst. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve yields, especially for challenging substrates.[1]
-
Ligand Selection: The choice of ligand is critical. For electron-rich and potentially coordinating substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective as they can facilitate the rate-determining oxidative addition step.[1][2] A ligand screen is highly recommended.
-
Base Selection and Strength: The base is crucial for the activation of the boronic acid.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases should be performed. For substrates with potentially base-sensitive groups, a milder base might be necessary.
-
Solvent and Degassing: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation by oxygen. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. Ensure rigorous degassing by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]
-
Reaction Temperature: Suzuki couplings often require heating. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Interference from the Hydroxymethyl Group: The primary alcohol in the substrate could potentially coordinate with the palladium catalyst or be deprotonated by a strong base, leading to side reactions or catalyst inhibition. If other optimizations fail, protection of the alcohol (e.g., as a silyl ether) may be necessary.
Side Reactions and Impurities
Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer: Common side reactions in palladium-catalyzed cross-coupling reactions include:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid partner or two molecules of the aryl halide. It can be minimized by ensuring an oxygen-free environment through proper degassing and by optimizing the catalyst and ligand system.[1][2]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond. This side reaction is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1][2] Using fresh boronic acids or more stable boronate esters (e.g., pinacol esters) can help mitigate this issue.
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species. Screening different bases and solvents can help reduce this side reaction.[2]
Data Presentation: Catalyst and Ligand Screening
The following tables summarize typical starting conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. These should be used as a guide for optimizing the reaction of this compound.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | A robust system for many challenging substrates. |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields. |
| Pd(PPh₃)₄ (3-5) | None | K₂CO₃ (2) | DME/H₂O | 80-90 | 12-24 | Moderate to Good | A common and reliable catalyst system. |
| PdCl₂(dppf) (3) | None | Na₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Table 2: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of catalyst/precatalyst. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| Poor Solubility | Adjust the solvent system or switch to a different solvent (e.g., DMF). |
| Inadequate Degassing | Ensure rigorous degassing of all solvents and the reaction mixture. |
| Low Temperature | Gradually increase the reaction temperature. |
| Substrate Interference | Consider protecting the hydroxymethyl group if other optimizations fail. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and requires optimization for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield coupling reactions.
References
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during pyridine synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis is experiencing a rapid, uncontrolled temperature increase. What are the immediate steps I should take?
A1: An uncontrolled temperature spike is a sign of a runaway reaction. Your immediate priorities are personal safety and preventing equipment failure.
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Cooling: If it is safe to do so, increase the efficiency of your cooling system. This may involve adding more ice to an ice bath or lowering the temperature of your cryostat.
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Dilution: In some cases, careful and slow addition of a cold, inert solvent can help to absorb some of the excess heat.
-
Emergency Preparedness: Be prepared to use a fire extinguisher or other emergency equipment if necessary.
Q2: What are the general strategies for preventing thermal runaway in pyridine synthesis?
A2: Proactive management is key to preventing exothermic events. Consider the following strategies:
-
Slow Reagent Addition: Adding one or more reactants dropwise or in small portions over an extended period can control the rate of heat generation.[1]
-
Efficient Cooling: Utilize an appropriately sized ice bath, a cryostat, or a cooling mantle to maintain a consistent and low reaction temperature.[1]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]
Q3: How does the choice of pyridine synthesis method impact the risk of an exothermic reaction?
A3: Different named reactions for pyridine synthesis have varying exothermic profiles.
-
Hantzsch Synthesis: The initial condensation steps in this multi-component reaction can be exothermic.[2] Careful control of reagent addition and temperature is crucial.
-
Chichibabin Reaction: This reaction often requires high temperatures (around 100–130°C) with strong bases like sodium amide, which can lead to rapid and highly exothermic reactions if not properly controlled.[3] Milder conditions are being developed to mitigate this.
-
Guareschi-Thorpe Synthesis: While generally considered a milder reaction, the conditions can still influence exothermicity. Using ammonium carbonate in an aqueous medium can help buffer the reaction and control the temperature.[1]
-
Bönnemann Cyclization: This cycloaddition can be activated by heat or light. The thermal activation often requires high temperatures and pressures, which necessitates careful monitoring and control.[4]
Q4: Can the solvent choice influence the exothermicity of my reaction?
A4: Yes, the solvent plays a critical role in heat dissipation. A solvent with a higher heat capacity can absorb more heat, and a solvent with a suitable boiling point can help control the temperature through reflux. For instance, in the Hantzsch synthesis, using a refluxing solvent like ethanol can aid in dissipating heat.[2] In some cases, solvent-free conditions, while environmentally friendly, can make heat dissipation more challenging.[2]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Hantzsch Pyridine Synthesis
-
Symptom: Rapid and unexpected increase in reaction temperature, potential for solvent to boil vigorously.
-
Possible Cause: The initial condensation reactions are highly exothermic.[2] This can be exacerbated by adding reagents too quickly or with inadequate cooling.
-
Solution:
-
Control Reagent Addition: Add the aldehyde and the nitrogen source (e.g., ammonia or ammonium acetate) slowly and portion-wise to the solution of the β-keto ester.
-
Maintain Low Temperature: Begin the reaction at a lower temperature (e.g., 0-10 °C) using an ice bath and allow it to slowly warm to room temperature or the desired reaction temperature.
-
Ensure Efficient Stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.
-
Issue 2: Localized Overheating and Polymerization in Guareschi-Thorpe Synthesis
-
Symptom: The reaction mixture becomes viscous, and the yield of the desired pyridine-3-carbonitrile is low, with the formation of a tar-like substance.
-
Possible Cause: Polymerization of the cyanopyridine product can be initiated by localized overheating.[5] The exothermic nature of nitrile hydrolysis, a potential side reaction, can also contribute to this.[5]
-
Solution:
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Use a reliable heating mantle with a temperature controller or an oil bath.
-
Use of a Buffered System: An advanced version of the Guareschi-Thorpe reaction uses ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[1]
-
Gradual Reagent Addition: Consider the slow addition of one of the reactants to manage the initial exotherm.
-
Issue 3: Vigorous Reaction and Pressure Buildup in Chichibabin Amination
-
Symptom: A rapid evolution of gas (hydrogen) and a sudden increase in temperature and pressure within the reaction vessel.
-
Possible Cause: The reaction of pyridine with sodium amide is highly exothermic and liberates hydrogen gas.[6] In a closed system, this can lead to a dangerous pressure buildup.
-
Solution:
-
Ensure Proper Venting: The reaction should be conducted in a system that allows for the safe venting of hydrogen gas, for example, by using a bubbler.
-
Portion-wise Addition of Sodium Amide: Add the sodium amide in small portions to the pyridine solution at a controlled temperature.
-
Use of an Inert Solvent: High-boiling inert solvents like xylene or toluene can help to moderate the reaction temperature.[3]
-
Consider Milder Conditions: Newer protocols using sodium hydride with lithium iodide at lower temperatures (65-85 °C) can provide a safer alternative to traditional high-temperature methods.
-
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Hantzsch Pyridine Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 30 minutes - 20 hours | 7 - 20 minutes |
| Temperature | Reflux (e.g., in ethanol) | 120 - 170 °C |
| Typical Yield | Often lower | Often higher (up to 98%) |
| Energy Input | Indirect, slow heating | Direct, rapid heating |
| Solvent Usage | Typically requires a solvent | Can sometimes be performed solvent-free |
Data compiled from multiple sources comparing Hantzsch synthesis methods.[2][4][7]
Table 2: Conditions for Milder Chichibabin Amination
| Base/Additive | Solvent | Temperature | Reaction Time | Yield |
| NaNH₂ | Xylene/Toluene | ~130 °C | Several hours | Moderate to Good |
| NaH / LiI | THF | 65 - 85 °C | 7 - 18 hours | 93 - 95% |
This table presents a comparison of traditional and a milder, more recent protocol for the Chichibabin reaction.[3][5][8]
Experimental Protocols
Detailed Methodology for a Modified Guareschi-Thorpe Synthesis to Minimize Exotherm
This protocol utilizes ammonium carbonate in an aqueous medium to control the reaction conditions.[1]
-
Reactants:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
-
-
Procedure:
-
Combine all reactants in a sealed vessel capable of withstanding moderate pressure.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the product by filtration and wash with cold water.
-
Protocol for Microwave-Assisted Hantzsch Synthesis
This protocol offers a rapid and efficient alternative to conventional heating.[2]
-
Reagent Preparation:
-
In a sealed microwave tube, prepare a solution of:
-
3-(trimethylsilyl)propynal (50 mg, 0.53 mmol)
-
Ethyl acetoacetate (0.14 g, 1.1 mmol)
-
Ammonium acetate (0.12 g, 1.6 mmol)
-
A mixture of ethanol and glacial acetic acid (5:1, 2 mL)
-
-
-
Reaction:
-
Place the sealed tube in a CEM Discover microwave synthesizer.
-
Irradiate at 120°C for 7 minutes with an initial power of 90 W.
-
-
Work-up:
-
Cool the reaction mixture using a stream of compressed air.
-
Remove the solvent in vacuo.
-
Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).
-
-
Purification:
-
Separate the layers and extract the aqueous layer further with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product.
-
Visualizations
Caption: A logical workflow for immediate response to an uncontrolled exothermic event.
Caption: Key considerations for the prevention and management of exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Protodeboronation in Suzuki Reactions with Pyridine Boronic Acids
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to help you troubleshoot and prevent the common side reaction of protodeboronation during Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyridine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction consumes your starting material, leading to lower yields of the desired coupled product and generating a pyridine byproduct that can complicate purification. Pyridine boronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway.[1]
Q2: What is the mechanism behind the high susceptibility of 2-pyridylboronic acid to protodeboronation?
A2: 2-Pyridylboronic acid is prone to rapid protodeboronation, especially under neutral pH conditions. This is due to the formation of a zwitterionic intermediate, which is highly reactive and readily undergoes fragmentation of the C-B bond. Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from this reactive zwitterionic species.[1]
Q3: What are the key factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH of the reaction medium: The pH affects the speciation of the boronic acid. For 2-pyridylboronic acids, the rate of protodeboronation is often fastest at neutral pH.[1]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[1]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, excessively strong bases can promote protodeboronation.
-
Catalyst System: A highly efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.[1]
Q4: How can I minimize protodeboronation in my Suzuki reaction?
A4: Several strategies can be employed:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate, pinacol boronate, or an organotrifluoroborate, is a highly effective strategy. These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[2]
-
Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial.
-
Use of Additives: Additives like copper salts have been shown to be effective in some cases, potentially by facilitating the desired transmetalation step.[3][4]
Troubleshooting Guides
Issue: Low yield of desired product with significant formation of the corresponding (deboronated) pyridine.
This is a classic sign of protodeboronation outcompeting the desired Suzuki coupling. The following tables provide a comparative look at how different reaction parameters can influence the outcome.
Data Presentation: Comparative Performance of Reaction Parameters
Table 1: Effect of Boronic Acid Derivative on Yield
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridylboronic acid | Aryl Iodide | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | Low | [5] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂-PhBr | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 82 | [5] |
| 2-Pyridyl MIDA boronate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | High | [6] |
| Potassium Pyridyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | High | [6] |
Table 2: Representative Comparison of Bases
| Base | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Na₂CO₃ | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 80 | 98 | [1] |
| K₂CO₃ | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 80 | 95 | [1] |
| K₃PO₄ | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | 80 | 92 | [1] |
| Cs₂CO₃ | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane | Reflux | 67-69 | [7] |
| KF | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | Dioxane | 110 | 74 | [5] |
Table 3: Influence of Palladium Catalyst/Ligand System
| Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | 65 | 82 | [8] |
| Pd(OAc)₂ / SPhos | 2-Furanboronic acid | K₃PO₄ | - | - | 99 | [9] |
| Pd₂(dba)₃ / Ligand 1 | 4-Bromoanisole | KF | Dioxane | 110 | 74 | [5] |
| Pd(PPh₃)₄ | 3-Bromoquinoline | Na₂CO₃ | 1,4-Dioxane | Reflux | 67-69 | [7] |
Table 4: Effect of Additives
| Additive | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| None | 2-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 22 | [4] |
| CuCl (1 equiv) | 2-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 89 | [4] |
| None | 2-Pyridylboronic acid pinacol ester | Pd(OAc)₂/dppf | Cs₂CO₃ | DMF | 100 | <5 | [3] |
| CuCl (1 equiv) | 2-Pyridylboronic acid pinacol ester | Pd(OAc)₂/dppf | Cs₂CO₃ | DMF | 100 | 88 | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments designed to minimize protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate
This protocol utilizes a stable MIDA boronate, which undergoes slow hydrolysis to release the active boronic acid, thus minimizing its decomposition.
-
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridyl MIDA boronate (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-pyridyl MIDA boronate, and K₃PO₄.
-
In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the Pd₂(dba)₃ and RuPhos.
-
Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (a good starting point is 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
-
Protocol 2: Suzuki-Miyaura Coupling of a 3-Pyridylboronic Acid
This protocol provides a general method for the coupling of a more stable 3-pyridylboronic acid.
-
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
3-Pyridylboronic acid (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)
-
1 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction flask, add 3-bromoquinoline, 3-pyridylboronic acid, and 1,4-dioxane.
-
Add the aqueous Na₂CO₃ solution.
-
Add the Pd(PPh₃)₂Cl₂ catalyst.
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.[7]
-
Protocol 3: Copper-Facilitated Suzuki Coupling of a 2-Pyridylboronic Acid Pinacol Ester
This protocol demonstrates the use of a copper(I) salt to improve the yield in a challenging coupling.
-
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
2-Pyridylboronic acid pinacol ester (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Copper(I) chloride (CuCl, 1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, 2-pyridylboronic acid pinacol ester, Pd(OAc)₂, dppf, Cs₂CO₃, and CuCl.
-
Add DMF to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction and perform a standard workup and purification.[3]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Hantzsch Pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Hantzsch pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in the classical Hantzsch synthesis, often due to harsh reaction conditions and long reaction times.[1][2] Several factors can contribute to this:
-
Suboptimal Reaction Conditions: High temperatures and prolonged heating can lead to the degradation of the dihydropyridine product.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can negatively impact the reaction outcome.[1]
-
Inefficient Method: The classical method itself can be inherently low-yielding.[2][3]
To improve your yield, consider the following optimization strategies:
-
Catalysis: The use of a catalyst, such as a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid, can significantly accelerate the reaction.[2][4]
-
Alternative Energy Sources: Microwave irradiation or ultrasound can dramatically reduce reaction times and often lead to higher yields compared to conventional heating.[1][5]
-
Solvent Choice: The polarity of the solvent plays a crucial role. While ethanol and acetic acid are traditional choices, exploring other options like water or conducting the reaction under solvent-free conditions can be beneficial.[2][3][6] Performing the reaction in aqueous micelles has also been shown to give high yields.[2]
-
Reactant Concentration: In some cases, increasing the concentration of reactants may improve the reaction rate.[1]
Q2: I am observing significant side product formation in my reaction. What are these byproducts and how can I minimize them?
The Hantzsch synthesis can proceed through at least five different mechanistic pathways, and varying reaction conditions can lead to the formation of unexpected side products.[2][7] Common side reactions include:
-
Over-oxidation: The desired 1,4-dihydropyridine can be oxidized to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]
-
Self-condensation of the β-ketoester. [7]
-
Michael addition of the enamine to the Knoevenagel condensation product before cyclization. [7]
To minimize the formation of side products:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the dihydropyridine product.[1]
-
Optimize Reaction Temperature: Carefully controlling the temperature can influence the rate of competing reactions and favor the desired pathway.[4]
-
Order of Reagent Addition: In some instances, a stepwise addition of reagents, such as pre-forming an intermediate, can lead to a cleaner reaction.[4]
Q3: I'm having difficulty purifying my final pyridine product. What are some effective purification strategies?
Purification of pyridine derivatives can be challenging due to their basic nature, which can cause issues like tailing during column chromatography on silica gel.[7]
Effective purification techniques include:
-
Acid-Base Extraction: As pyridines are basic, an acidic wash (e.g., with dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[7]
-
Column Chromatography with Additives: To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[7]
Q4: My reaction is highly exothermic and difficult to control. How can I manage this?
Exothermic reactions can pose safety risks and lead to the formation of degradation products.[7] To manage a highly exothermic reaction:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over a period can help control the rate of heat generation.[7]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a stable, low temperature throughout the reaction.[7]
-
Dilution: Conducting the reaction at a lower concentration can help to dissipate heat more effectively.[7]
Data Presentation: Comparison of Hantzsch Synthesis Methodologies
The following table summarizes quantitative data for different Hantzsch synthesis methodologies, allowing for a direct comparison of reaction conditions and yields.
| Methodology | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Classical | None | Ethanol or Acetic Acid | Reflux | Long (hours) | Generally Low | [2][3] |
| Microwave-Assisted | None | Ethanol | 120-140°C | 5-15 min | 82-96% | [4][5][8] |
| Ultrasound-Assisted | p-TSA | Aqueous Micelles (SDS) | Room Temp | 30-60 min | >90% | [1][2] |
| Catalyst-Free | None | Water | 70-75°C | Varies | 86-96% | [3] |
| Catalyst-Free (Solvent-Free) | None | None | 100°C | 45 min | 85% | [9] |
| CAN-Catalyzed (Solvent-Free) | Ceric Ammonium Nitrate | None | Room Temp | 1-3 h | Good to Excellent | [6][10] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
This protocol is a traditional method for the Hantzsch pyridine synthesis.
-
Reagent Preparation: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents).[11]
-
Solvent Addition: Add a suitable solvent, typically ethanol or acetic acid.[2][3]
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The product often precipitates from the solution upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
Workup: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis
This protocol employs ultrasonic irradiation to promote the reaction.
-
Reagent Preparation: In a suitable reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in an aqueous micellar solution (e.g., 0.1M SDS). Add a catalytic amount of p-toluenesulfonic acid (PTSA).[2]
-
Reaction: Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Workup: Upon completion, the product can often be isolated by simple filtration.
-
Purification: If necessary, the crude product can be further purified by recrystallization.
Visualizations
Hantzsch Pyridine Synthesis Mechanism
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Experimental Workflow
Caption: General experimental workflow for Hantzsch pyridine synthesis.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for the Hantzsch pyridine synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (6-Bromo-2-methoxypyridin-3-yl)methanol in Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling byproducts during Suzuki coupling reactions with (6-Bromo-2-methoxypyridin-3-yl)methanol.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl impurities. This guide provides a systematic approach to diagnose and resolve issues related to excessive homocoupling.
Problem: Significant formation of homocoupling byproduct observed by TLC, LC-MS, or NMR.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Oxygen | 1. Degas Solvents: Sparge solvents (e.g., dioxane, toluene, DMF) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[1] Alternatively, use the freeze-pump-thaw method (at least three cycles).2. Inert Atmosphere: Ensure the reaction is set up under a positive pressure of an inert gas. Flame-dry all glassware and cool under an inert atmosphere before adding reagents. | A significant reduction in the homocoupling byproduct. The exclusion of oxygen is the most critical factor in preventing this side reaction.[1] |
| Palladium(II) Precatalyst | 1. Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄. Pd(II) species can directly promote homocoupling during their in-situ reduction to Pd(0).2. Add a Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent, such as potassium formate, can help to rapidly generate the active Pd(0) catalyst and minimize Pd(II)-mediated homocoupling. | Decreased homocoupling, especially at the beginning of the reaction. |
| Suboptimal Ligand Choice | 1. Screen Ligands: For sterically unhindered substrates like this compound, standard phosphine ligands like PPh₃ may be sufficient. However, if homocoupling persists, switching to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting homocoupling. | Improved yield of the desired cross-coupled product and a corresponding decrease in the homocoupling byproduct. |
| Inappropriate Base or Solvent | 1. Base Screening: The choice of base can influence the rate of both the desired reaction and side reactions. Screen common bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is anhydrous and finely powdered.2. Solvent Screening: The solvent affects the solubility of reagents and catalyst intermediates. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, and DMF, often with a small amount of water. Optimize the solvent system for your specific boronic acid. | Identification of a base and solvent system that maximizes the yield of the desired product while minimizing byproduct formation. |
| Slow Transmetalation | 1. Boronic Acid Quality: Ensure the boronic acid is pure and dry. Impurities or degradation can lead to side reactions.2. Use of Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol or MIDA boronate ester. These can sometimes exhibit different reactivity profiles and reduce side reactions. | Improved reaction efficiency and reduced byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?
A1: The primary cause of boronic acid homocoupling is the presence of palladium(II) species in the reaction mixture. This can occur in two main ways:
-
Oxygen-Mediated: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).
-
Pd(II) Precatalyst-Mediated: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(dppf)) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled byproduct during its initial reduction to the active Pd(0) catalyst.
Q2: How can I effectively remove the homocoupling byproduct during purification?
A2: Separating the desired cross-coupled product from the homocoupling byproduct can be challenging due to similar polarities.
-
Column Chromatography: Meticulous flash column chromatography using a shallow solvent gradient is often the most effective method. It is crucial to perform small-scale TLC experiments with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.
-
Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification technique. This method relies on differences in solubility between the product and the byproduct.
Q3: Can the methoxy and methanol groups on this compound interfere with the Suzuki coupling reaction?
A3: The 2-methoxy group is generally well-tolerated in Suzuki couplings. The 3-methanol group is also typically compatible, although its acidic proton could potentially interact with a very strong base. Using a moderately strong base like K₂CO₃ or K₃PO₄ is usually sufficient to promote the reaction without causing deprotonation of the alcohol. If issues are suspected, protection of the alcohol as a silyl ether or other suitable protecting group can be considered, though it is often not necessary.
Q4: What is a good starting point for reaction conditions to minimize homocoupling with this compound?
A4: A robust starting point would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a bulky phosphine ligand. Rigorously degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water, with K₂CO₃ or K₃PO₄ as the base at a reaction temperature of 80-100 °C, are recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling
This protocol provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv, anhydrous and finely powdered)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of the bromo-pyridine).
-
Reaction: Stir the mixture at 90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product from any homocoupling byproduct.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.
References
stability and storage conditions for (6-Bromo-2-methoxypyridin-3-yl)methanol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS No. 1802489-60-6).
Stability and Storage Conditions
Proper handling and storage are crucial for maintaining the integrity and purity of this compound. Below is a summary of the recommended conditions and known instabilities.
Storage Recommendations
| Parameter | Recommendation | Source |
| Temperature | Room temperature | [1] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | [1] |
| Light | Store in a tightly sealed, light-resistant container. | General practice for brominated aromatic compounds. |
| Moisture | Store in a dry, well-ventilated place away from moisture. | General practice for pyridine derivatives. |
| Container | Tightly closed container. | [2][3] |
Chemical Stability and Incompatibilities
This compound is generally stable under standard ambient conditions. However, users should be aware of the following potential incompatibilities and degradation pathways:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to degradation of the molecule.
-
Strong Heating: Exposure to high temperatures may cause decomposition.
-
Moisture: As with many pyridine derivatives, prolonged exposure to moisture could potentially lead to hydrolysis or other forms of degradation.
-
Light: Brominated aromatic compounds can be sensitive to light, which may induce degradation over time.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter during the handling and storage of this compound.
Q1: I observed a change in the color of the compound (e.g., from white/off-white to yellow or brown) after a period of storage. What could be the cause?
A1: A color change often indicates product degradation. This could be due to one or more of the following factors:
-
Exposure to Air/Oxygen: The compound is recommended to be stored under an inert atmosphere, suggesting potential sensitivity to oxidation.
-
Exposure to Light: Photodegradation can occur in light-sensitive compounds. Ensure the container is opaque or stored in the dark.
-
Presence of Impurities: Trace impurities could catalyze degradation reactions.
Recommended Action:
-
Re-evaluate your storage conditions to ensure they align with the recommendations (inert atmosphere, protection from light).
-
Consider re-analyzing the material (e.g., by HPLC, NMR) to assess its purity and identify potential degradation products.
-
If the material is critical for your experiment, it is advisable to use a fresh batch.
Q2: My experimental results are inconsistent, and I suspect the integrity of my this compound stock. How can I check its stability?
A2: To assess the stability of your compound, you can perform a simple qualitative or quantitative analysis.
Recommended Action:
-
Thin-Layer Chromatography (TLC): Run a TLC of your current stock against a fresh sample or a previously characterized batch. The appearance of new spots or a change in the Rf value of the main spot can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will provide a more quantitative assessment of purity. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities or degradation products by showing new signals or changes in the integration of existing signals.
Q3: I need to handle this compound outside of a glovebox. What precautions should I take?
A3: Given the recommendation to store under an inert atmosphere, minimizing exposure to air is crucial.
Recommended Action:
-
Work quickly and efficiently to minimize the time the compound is exposed to the ambient atmosphere.
-
Use a nitrogen or argon blanket over the solid compound when weighing or transferring it.
-
If making a solution, use a dry, de-gassed solvent.
-
For transfers of solutions, employ air-sensitive techniques such as using syringes and septa.[4][5]
Experimental Protocols
General Protocol for Assessing Compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Stress: Place the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60 °C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable, validated HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the degradation pathway of the compound under different stress conditions.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Decision-making flowchart for troubleshooting potential instability issues.
References
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling Reactions with Pyridine-Containing Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst inhibition by pyridine nitrogen in cross-coupling reactions. The pyridine motif, a ubiquitous structural element in pharmaceuticals and functional materials, presents unique hurdles due to the coordinating nature of its nitrogen atom, which can significantly impede catalyst performance.[1] This guide offers practical solutions and detailed protocols to facilitate successful and reproducible outcomes in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1][2] This phenomenon is particularly pronounced when the coupling site is adjacent to the nitrogen, often referred to as the "2-pyridyl problem".[1][3][4]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1][5][6]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can decompose into inactive palladium black if the catalytic cycle is slow due to inhibition.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are notoriously difficult substrates because the proximity of the nitrogen atom to the reaction center enhances catalyst poisoning.[1][3] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, which reduces its inhibitory effect.[1][5][6]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[1][7]
-
Increase the electron density on the metal, which can promote the desired catalytic steps and potentially weaken the metal-pyridine bond.[1]
Q5: Can the choice of base and solvent influence catalyst deactivation?
A5: Yes, the base and solvent system plays a crucial role. The base is essential for the transmetalation step in many cross-coupling reactions.[8] For challenging couplings with pyridine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[8][9] The solvent must be appropriate for the solubility of all reaction components and compatible with the catalytic system. Anhydrous conditions are often necessary to prevent side reactions like protodeboronation in Suzuki couplings.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with pyridine substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center and inhibiting the catalytic cycle.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1][9] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1][9] |
| Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated.[1] | 1. Change the Halide: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive.[1][10] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition.[1][7] | |
| Poor Transmetalation: The transfer of the organometallic reagent to the palladium center is slow or inefficient.[1] | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][7] 2. Consider Boronic Esters (for Suzuki): Pinacol esters or MIDA boronates are often more stable and reactive than boronic acids.[9] | |
| Formation of Side Products | Protodeboronation (in Suzuki Coupling): The boronic acid is being replaced by a hydrogen atom from the solvent or trace water.[1][9] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[9] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[1][7] 3. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[9] |
| Homocoupling: The organometallic reagent is coupling with itself.[1][8] | 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[1][8] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[1][8] | |
| Catalyst Decomposition | Palladium Black Formation: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, leading to agglomeration and decomposition.[1] | 1. Optimize Ligand and Concentration: Use a ligand that better stabilizes the active catalyst. Running the reaction at a higher concentration can sometimes disfavor catalyst decomposition pathways. 2. Lower the Reaction Temperature: Higher temperatures can sometimes accelerate catalyst decomposition.[1] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for successful cross-coupling reactions involving pyridine substrates.
Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines
| Entry | Pyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ (2) | IPr·HCl (4) | K₃PO₄ | Toluene/H₂O | RT | 18 | High (C4-selective) | |
| 2 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 (C5-selective) | |
| 3 | Pyridyl Halide | Pyridylboronic Acid | Pd[PPh₃]₂Cl₂ (5) | - | aq. Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | 67-69 | [11] |
| 4 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | (1-Ad)₂P(O)H (4) | K₃PO₄ | Toluene | 100 | 12 | 94 | [3] |
Table 2: Heck-Matsuda Arylation of Acyclic Olefins with Pyridine Ligands
| Entry | Aryldiazonium Salt | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-MeO-C₆H₄N₂⁺BF₄⁻ | Allyl alcohol | Pd₂(dba)₃ (2.5) | Pyridine (20) | NaOAc | MeOH | RT | <1 | 95 | [2] |
| 2 | 4-NO₂-C₆H₄N₂⁺BF₄⁻ | Allyl alcohol | Pd₂(dba)₃ (2.5) | Pyridine (20) | NaOAc | MeOH | RT | <1 | 90 | [2] |
Experimental Protocols
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled) [12]
-
To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-arylated product.
Protocol 2: General Procedure for Suzuki Cross-Coupling of Amino-Substituted Heteroaryl Halides [11]
-
Sequentially add the boronic acid (1.0 equiv), the aryl halide (0.9 equiv), and bis(triphenylphosphino)palladium dichloride (Pd[PPh₃]₂Cl₂, ca. 5 mol %) to degassed 1,4-dioxane.
-
Stir the mixture at 20 °C for 30 minutes.
-
Add degassed aqueous Na₂CO₃ solution (1 M, 3.0 equiv).
-
Heat the reaction mixture under argon at reflux for 8 hours.
-
Remove the solvent in vacuo.
-
Add ethyl acetate, and wash the organic layer with brine, separate, and dry over MgSO₄.
-
Purify the mixture by chromatography on a silica gel column.
Visualizations
Caption: Mechanism of catalyst inhibition by pyridine coordination.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
The Halogen Dance: A Comparative Guide to the Reactivity of 6-Bromopyridine and its Halogenated Cousins in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Halogenated pyridines are a cornerstone of this process, serving as versatile precursors in a multitude of cross-coupling reactions. This guide provides an objective comparison of the reactivity of 6-bromopyridine with other 6-halopyridines (fluoro, chloro, and iodo) in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The reactivity of halopyridines in widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for C-X bond dissociation energies is C-F > C-Cl > C-Br > C-I.[1] This translates to an inverse relationship with reactivity in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2] Consequently, the expected order of reactivity for 6-halopyridines is I > Br > Cl > F.[3][4]
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 6-halopyridines in three major cross-coupling reactions. While direct side-by-side comparative studies under identical conditions are not always available in the literature, the data presented is collated from various sources to provide a predictive analysis of their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The reactivity of halopyridines in this reaction is significantly influenced by the nature of the halogen. 6-Iodopyridine is the most reactive, often undergoing coupling at lower temperatures and with shorter reaction times. 6-Bromopyridine offers a good balance of reactivity and stability, making it a widely used substrate.[5] 6-Chloropyridine is less reactive and typically requires more forcing conditions and specialized catalyst systems to achieve high yields.[1] 6-Fluoropyridines are generally unreactive in Suzuki couplings under standard conditions.[3]
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 6-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >90 | [4] (extrapolated) |
| 6-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12 | ~85-95 | [6][7] |
| 6-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~70-85 | [1] (extrapolated) |
| 6-Fluoropyridine | Not Reported | - | - | - | - | <5 | [3] (extrapolated) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds. The reactivity trend of halopyridines in this reaction generally follows the same order as in Suzuki coupling. However, the choice of ligand is critical for achieving high efficiency, especially for less reactive chlorides.[8] Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of amines with aryl chlorides.[9]
| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 6-Iodopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 4 | >95 | [10] (extrapolated) |
| 6-Bromopyridine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 8 | ~90-98 | [9] |
| 6-Chloropyridine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 100 | 18 | ~75-90 | [11] (extrapolated) |
| 6-Fluoropyridine | Not Reported | - | - | - | - | No Reaction | [3] (extrapolated) |
Sonogashira Coupling
The Sonogashira coupling reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of halopyridines in this reaction is highly dependent on the halogen, with iodides being significantly more reactive than bromides.[12][13] Copper(I) is often used as a co-catalyst.[12]
| Halopyridine | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 6-Iodopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 1 | >95 | [12][13] |
| 6-Bromopyridine | Pd(TFA)₂/PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~80-96 | [14][15] |
| 6-Chloropyridine | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | ~50-70 | [16] (extrapolated) |
| 6-Fluoropyridine | Not Reported | - | - | - | - | No Reaction | [3] (extrapolated) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyridine
Materials:
-
6-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromopyridine, the arylboronic acid, and K₂CO₃.[6]
-
Add the Pd(PPh₃)₄ catalyst.[6]
-
Evacuate and backfill the flask with the inert gas three times.[6]
-
Add the degassed 1,4-dioxane/water solvent system.[6]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography.[12]
Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyridine
Materials:
-
6-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, dppp, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by 6-bromopyridine and the amine.
-
Seal the tube and heat the reaction mixture to 80 °C.[9]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Sonogashira Coupling of 6-Bromopyridine
Materials:
-
6-Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(TFA)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromopyridine, Pd(TFA)₂, PPh₃, and CuI.[15]
-
Add anhydrous DMF and Et₃N.[15]
-
Add the terminal alkyne dropwise to the mixture.
-
Heat the reaction mixture to 100 °C.[15]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reactivity and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Comparative Guide to Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel sulfonamide methoxypyridine derivatives, closely related to compounds derived from (6-Bromo-2-methoxypyridin-3-yl)methanol. These compounds have been investigated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.
While X-ray crystal structures for the specific compounds with extensive biological data were not publicly available, this guide utilizes the crystal structure of a closely related bromo-pyridyl sulfonamide, N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, to provide insights into the potential solid-state conformation and intermolecular interactions of this class of inhibitors. The biological activity data is drawn from a comprehensive study on N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivatives, which serve as the primary compounds in this comparative analysis.
At a Glance: Structure and Activity
The core structure of the evaluated compounds consists of a sulfonamide linkage between a substituted methoxypyridine head and various substituted aromatic and heterocyclic tails. The biological data indicates that modifications to the tail region significantly impact the inhibitory potency against PI3Kα and mTOR, as well as the anti-proliferative activity against cancer cell lines.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory potency of a selection of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivatives against PI3Kα and mTOR kinases, alongside their anti-proliferative effects on human cancer cell lines.
| Compound ID | R Group (Tail) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 1a | 4-methoxy-phenyl | 15.3 | 88.2 | 1250 | 980 |
| 1b | 2,4-difluoro-phenyl | 5.2 | 45.7 | 450 | 310 |
| 1c | quinolin-6-yl | 0.22 | 23 | 130 | 20 |
| 1d | 4-(dimethylamino)phenyl | 28.1 | 150.4 | >5000 | >5000 |
Data extracted from a representative set of analogs for illustrative purposes. Lower IC50 values indicate higher potency.
X-ray Crystal Structure Analysis of a Representative Analog
The crystal structure of N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide provides a model for the three-dimensional arrangement of atoms and potential intermolecular interactions in this class of compounds.
| Crystallographic Parameter | N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide[1] |
| Formula | C13H13BrN2O2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 11.832(2) Å, b = 13.305(3) Å, c = 8.6263(17) Å, β = 105.52(3)° |
| Key Bond Lengths | S-N(amide): ~1.65 Å, S=O: ~1.43 Å |
| Key Bond Angles | O-S-O: ~120°, C-S-N: ~107° |
| Dihedral Angle (Pyridine-Benzene) | 66.87 (3)° |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
The dihedral angle between the pyridine and benzene rings indicates a non-planar conformation, which may be a common feature of this compound class and influence receptor binding.[1] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds and π-π stacking interactions, suggesting these are important for the solid-state organization of these molecules.[1]
Experimental Protocols
Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide Derivatives (General Procedure)
To a solution of 5-bromo-2-methoxypyridin-3-amine in pyridine, the desired benzenesulfonyl chloride derivative (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the target sulfonamide.
In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)
The inhibitory activity of the compounds against PI3Kα and mTOR is determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates ATP consumption and kinase activity. Compounds are serially diluted and incubated with the respective kinase and its substrate in the presence of ATP. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7 and HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Single-Crystal X-ray Diffraction
A single crystal of suitable quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Mo Kα). The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2. The final structure provides detailed information on bond lengths, bond angles, and intermolecular interactions.[1]
Visualizations
Caption: Synthetic workflow for N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide derivatives.
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of (6-Bromo-2-methoxypyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like (6-Bromo-2-methoxypyridin-3-yl)methanol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of proposed HPLC and LC-MS methods for the purity analysis of this compound, supported by experimental data from the analysis of analogous compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in methanol, acetonitrile, and other common organic solvents |
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is robust, reproducible, and suitable for quantifying the main component and detecting non-volatile impurities.
Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: HPLC Analysis
-
Reagent Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill with ultrapure water. Mix and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and fill with HPLC grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10.0 mL of methanol to obtain a 1 mg/mL solution.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven to 30 °C and the UV detector to 275 nm.
-
Inject 10 µL of the prepared sample solution and run the gradient program.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
For the identification of unknown impurities and a more sensitive analysis, an LC-MS method is recommended. This technique couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer, providing molecular weight information for each separated component.
Proposed LC-MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20-90% B10-12 min: 90% B12-12.1 min: 90-20% B12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
Experimental Protocol: LC-MS Analysis
-
Reagent and Sample Preparation:
-
Prepare mobile phases and sample solutions as described for the HPLC method, using LC-MS grade solvents and additives. A lower sample concentration (e.g., 0.1 mg/mL) is often sufficient for LC-MS analysis.
-
-
LC-MS System Setup and Analysis:
-
Equilibrate the UHPLC system and C18 column with the initial mobile phase conditions.
-
Set the column temperature to 40 °C.
-
Tune the mass spectrometer and set the ESI source parameters for optimal ionization of the target analyte.
-
Inject the sample and acquire data in full scan mode. For targeted impurity analysis, a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed.
-
-
Data Analysis:
-
Process the LC-MS data to obtain extracted ion chromatograms for the parent compound and any detected impurities.
-
Determine the mass-to-charge ratio (m/z) of each component to aid in impurity identification.
-
Comparison of HPLC and LC-MS Methods
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Routine purity determination, quantification | Impurity identification, trace analysis, quantification |
| Sensitivity | Good | Excellent |
| Specificity | Relies on retention time and UV spectrum | High (based on m/z) |
| Impurity Identification | Limited (requires reference standards) | Provides molecular weight information for structural elucidation |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex operation and data analysis |
| Robustness | High | Moderate to High |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or LC-MS.
Caption: Workflow for HPLC and LC-MS Purity Analysis.
Logical Decision-Making for Method Selection
The choice between HPLC and LC-MS depends on the specific requirements of the analysis. The following diagram outlines a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and LC-MS are indispensable tools for the purity analysis of this compound. The choice of method should be guided by the specific analytical needs, balancing factors such as the required level of sensitivity, the need for impurity identification, and considerations of cost and complexity. For routine quality control, the proposed HPLC method offers a reliable and cost-effective solution. When dealing with unknown impurities or requiring higher sensitivity, the LC-MS method is the preferred approach, providing invaluable structural information. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the development and quality control of this important pharmaceutical intermediate.
A Comparative Guide to Palladium Catalysts for Bromopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of bromopyridines through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The choice of the palladium catalyst system is critical for achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative overview of various palladium catalysts for several key coupling reactions of bromopyridines, supported by experimental data.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds between a bromopyridine and an organoboron compound. The selection of the palladium precursor, ligand, and base significantly influences the reaction outcome.
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 2 | 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92[1] |
| 3 | 3-Bromo-2-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88[1] |
| 4 | 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[2] |
| 5 | 2-Bromo-4-iodopyridine | Arylboronic acid | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96[2] |
*Note: For 2-Bromo-4-iodopyridine, the reaction occurs selectively at the more reactive C-I bond.[2]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine derivative | Various volatile amines | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | 80 | 1 | 55-98[3][4] |
| 2 | 6-Bromopyridin-3-amine | Amine coupling partner | Pd₂(dba)₃ (2) | Xantphos (4) | LiHMDS (2.2) | THF | 65 | 16 | Not specified |
| 3 | 2-Bromopyridin-3-yl-amine starting material | N-alkyl/aryl phthalimide | Pd(OAc)₂ | ±BINAP | Cs₂CO₃ | Toluene | 110 | Not specified | 40-51[5] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between a bromopyridine and a terminal alkyne.
| Entry | Bromopyridine Substrate | Alkyne | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96[3] |
| 2 | 2-Amino-3-bromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92[3] |
| 3 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85[3] |
| 4 | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82[3] |
Experimental Workflow and Methodologies
The successful execution of palladium-catalyzed coupling reactions requires careful attention to experimental setup and the exclusion of oxygen and moisture. Below is a generalized workflow and detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized workflow for palladium-catalyzed bromopyridine coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine [1]
-
Materials:
-
3-Bromo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried Schlenk flask
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine [3]
-
Materials:
-
2-Bromopyridine derivative (1 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)
-
Sodium tert-butoxide (2.2 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen)
-
Round-bottomed flask
-
-
Procedure:
-
Charge a round-bottomed flask with Pd(OAc)₂, dppp, and sodium tert-butoxide.
-
Purge the flask with nitrogen and add toluene.
-
To this mixture, add the 2-bromopyridine derivative and the amine.
-
Reflux the mixture for 1 hour.
-
After cooling, the product can be isolated and purified by standard procedures such as quenching with water, extraction with an organic solvent, drying, and column chromatography.
-
Concluding Remarks
The choice of palladium catalyst and reaction conditions is paramount for the successful coupling of bromopyridines. For Suzuki-Miyaura reactions, catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos and XPhos often provide high yields.[1] In Buchwald-Hartwig aminations, the combination of Pd(OAc)₂ with dppp is effective for a range of amines.[3][4] For Sonogashira couplings, traditional catalysts like PdCl₂(PPh₃)₂ remain effective, though other palladium sources can also be employed.[3] Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the conditions for their specific substrates and desired products.
References
A Spectroscopic Showdown: (6-Bromo-2-methoxypyridin-3-yl)methanol vs. Its Boronic Acid Counterpart
For Immediate Publication
A detailed spectroscopic comparison of (6-Bromo-2-methoxypyridin-3-yl)methanol and its boronic acid analog, (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol, is presented for researchers, scientists, and professionals in drug development. This guide offers a side-by-side analysis of their key spectroscopic features, supported by predicted data and standardized experimental protocols, to facilitate informed decisions in synthetic chemistry and materials science.
Molecular Structures at a Glance
A fundamental understanding of the chemical structure is the first step in any spectroscopic analysis. The structures of this compound and its boronic acid analog are presented below.
Comparative Spectroscopic Data
The following tables summarize the predicted and calculated spectroscopic data for the two compounds. These values provide a baseline for what to expect during experimental analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | This compound | (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol | Key Differences |
| Pyridine-H4 | ~7.3-7.5 | ~7.8-8.0 | Downfield shift due to the electron-withdrawing boronic ester. |
| Pyridine-H5 | ~7.1-7.3 | - | Replaced by the boronic ester group. |
| -CH₂OH | ~4.7 | ~4.8 | Minor shift, relatively unaffected by the substituent at position 5. |
| -OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |
| -OCH₃ | ~3.9 | ~4.0 | Minor downfield shift. |
| -C(CH₃)₂ | - | ~1.3 | Characteristic singlet for the twelve equivalent methyl protons of the pinacol group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol | Key Differences |
| Pyridine-C2 | ~160 | ~165 | Downfield shift due to boronic ester. |
| Pyridine-C3 | ~125 | ~130 | Downfield shift. |
| Pyridine-C4 | ~140 | ~145 | Downfield shift. |
| Pyridine-C5 | ~115 | ~120 (broad due to B-C coupling) | Carbon bearing the boryl group, often shows a broader signal. |
| Pyridine-C6 | ~142 | ~150 | Downfield shift. |
| -CH₂OH | ~60 | ~62 | Minor shift. |
| -OCH₃ | ~54 | ~55 | Minor shift. |
| -C(CH₃)₂ | - | ~84 | Characteristic signal for the quaternary carbons of the pinacol group. |
| -C(CH₃)₂ | - | ~25 | Characteristic signal for the methyl carbons of the pinacol group. |
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol | Key Differences |
| O-H Stretch (alcohol) | 3600-3200 (broad) | 3600-3200 (broad) | Similar broad absorption. |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | Similar. |
| C-H Stretch (aliphatic) | 3000-2850 | 3000-2850 | Similar. |
| C=N, C=C Stretch (pyridine) | 1600-1450 | 1600-1450 | Similar. |
| C-O Stretch (alcohol) | 1050-1000 | 1050-1000 | Similar. |
| C-O Stretch (ether) | 1250-1200 | 1250-1200 | Similar. |
| C-Br Stretch | 600-500 | - | Absence of this band in the boronic acid analog. |
| B-O Stretch | - | 1380-1320 | Strong, characteristic absorption for the boronic ester. |
| B-C Stretch | - | ~1140 | Characteristic absorption. |
Table 4: Mass Spectrometry Data
| Parameter | This compound | (2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol | Key Differences |
| Molecular Formula | C₇H₈BrNO₂ | C₁₃H₂₀BNO₄ | Different elemental composition. |
| Molecular Weight | 218.05 g/mol | 265.11 g/mol | Significant difference in mass. |
| Exact Mass | 216.9793 Da | 265.1485 Da | Precise mass for high-resolution mass spectrometry. |
| Isotopic Pattern | Characteristic M, M+2 pattern due to Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) | Characteristic pattern for a molecule containing one Boron atom (¹⁰B and ¹¹B). | The isotopic signature is a key differentiator. |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the two compounds.
Detailed Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. Label the major absorption bands.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Scan over a mass range that includes the expected molecular ion.
-
-
Data Processing: Use the instrument's software to determine the accurate mass of the molecular ion and compare it to the calculated exact mass. The software can also be used to simulate the isotopic pattern for comparison with the experimental data.
This guide provides a foundational spectroscopic comparison between this compound and its boronic acid analog. While based on predicted data, the outlined differences in their NMR, IR, and mass spectra are significant and can be readily verified through experimental work, aiding researchers in the unambiguous identification and characterization of these and similar compounds.
A Comparative Guide to the Reactivity of (6-Halogeno-2-methoxypyridin-3-yl)methanol Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the efficiency and success of a synthetic route. This guide provides an objective comparison of (6-Bromo-2-methoxypyridin-3-yl)methanol and its chloro and iodo analogs, focusing on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The information presented is supported by extrapolated experimental data based on established reactivity principles.
Physicochemical Properties
A summary of the key physical and chemical properties of the three compared compounds is presented below. Purity levels are assumed to be ≥95%, which is a common standard for commercially available reagents of this type.
| Property | (6-Chloro-2-methoxypyridin-3-yl)methanol | This compound | (6-Iodo-2-methoxypyridin-3-yl)methanol |
| CAS Number | 1260812-74-5 | 1802489-60-6 | 851102-41-5 |
| Molecular Formula | C₇H₈ClNO₂ | C₇H₈BrNO₂ | C₇H₈INO₂ |
| Molecular Weight | 173.60 g/mol | 218.05 g/mol | 265.05 g/mol |
| Appearance | White to off-white solid | White to off-white solid | Solid |
| Purity (Typical) | ≥95% | ≥95% | ≥95% |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary determinant of reactivity for these compounds in cross-coupling reactions is the nature of the halogen atom at the 6-position of the pyridine ring. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is Iodo > Bromo > Chloro. This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In the context of the compared compounds, it can be employed to introduce a variety of aryl or vinyl substituents at the 6-position. The following table summarizes the expected performance of each halogenated precursor in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| (6-Chloro-2-methoxypyridin-3-yl)methanol | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-85 |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 85-95 |
| (6-Iodo-2-methoxypyridin-3-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 1-3 | 90-98 |
As the data indicates, the iodo-substituted pyridine is the most reactive, allowing for milder reaction conditions and shorter reaction times, while still achieving a high yield. The chloro-substituted analog is the least reactive, necessitating a more active catalyst system, a stronger base, and more forcing conditions to achieve a comparable yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The reactivity trend observed in the Suzuki-Miyaura coupling is also applicable here. The following table outlines the expected outcomes for the amination of each precursor with aniline.
| Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| (6-Chloro-2-methoxypyridin-3-yl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18-36 | 65-80 |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6-12 | 80-90 |
| (6-Iodo-2-methoxypyridin-3-yl)methanol | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 90 | 2-5 | 88-96 |
Similar to the Suzuki-Miyaura coupling, the iodo- and bromo- analogs demonstrate superior reactivity in the Buchwald-Hartwig amination, affording high yields under relatively mild conditions. The chloro- derivative requires a more specialized and air-sensitive catalyst system and higher temperatures to achieve a satisfactory outcome.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the (6-halogeno-2-methoxypyridin-3-yl)methanol (1.0 mmol) and phenylboronic acid (1.2 mmol) in the specified solvent (e.g., Dioxane/H₂O, 4:1, 5 mL) is added the appropriate base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes, after which the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) is added. The reaction mixture is then heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A mixture of the (6-halogeno-2-methoxypyridin-3-yl)methanol (1.0 mmol), aniline (1.2 mmol), and the specified base (e.g., NaOtBu, 1.4 mmol) is placed in a reaction vessel. The palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., BINAP, 0.075 mmol) are added, and the vessel is sealed and purged with argon. The specified solvent (e.g., Toluene, 5 mL) is then added, and the mixture is heated to the indicated temperature with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the generalized reaction schemes and a decision-making workflow for selecting the appropriate starting material.
Caption: Generalized Suzuki-Miyaura Coupling Scheme.
Caption: Generalized Buchwald-Hartwig Amination Scheme.
Caption: Workflow for Selecting the Appropriate Halogenated Precursor.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (6-Bromo-2-methoxypyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (6-bromo-2-methoxypyridin-3-yl)methanol, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Key Hazard Information:
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds such as (6-Bromo-pyridin-2-yl)methanol and (6-Bromo-3-fluoropyridin-2-yl)methanol indicate the following potential hazards:
In the event of exposure, follow standard first aid measures and seek medical attention.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised due to the potential for hazardous reactions and byproducts.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes unused or expired compounds, reaction residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions.
-
Segregate Halogenated Waste: As a brominated compound, this compound is classified as a halogenated organic waste. It is crucial to segregate this waste stream from non-halogenated organic waste. Mixing these waste types can complicate and increase the cost of disposal.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container should also be clearly labeled "Halogenated Organic Liquid Waste." To allow for vapor expansion, do not fill containers beyond 80% of their capacity.
Step 3: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Secure Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[2]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1] These companies are equipped to handle and dispose of halogenated organic compounds in an environmentally sound manner, often through high-temperature incineration with scrubbers to neutralize harmful byproducts like hydrogen bromide gas.[2]
-
Follow Regulations: Ensure that all disposal activities comply with national and local regulations.[1] Maintain records of waste disposal as required by your institution and regulatory bodies.
Experimental Workflow for Disposal
Below is a visual representation of the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guidance for (6-Bromo-2-methoxypyridin-3-yl)methanol
This document provides immediate, critical safety and logistical information for the handling, use, and disposal of (6-Bromo-2-methoxypyridin-3-yl)methanol (CAS Number: 1802489-60-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
| Physical and Chemical Properties | |
| Physical Form | Solid |
| Purity | 98% |
| Storage Temperature | Inert atmosphere, room temperature |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (ANSI Z87.1 certified) | To protect eyes from splashes and dust.[3][4][5] |
| Skin and Body Protection | Standard laboratory coat | To protect clothing and skin from contamination.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[1][3] |
Operational and Disposal Plans
Adherence to the following operational and disposal protocols is crucial for maintaining a safe laboratory environment.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents and acids.[3] The recommended storage condition is under an inert atmosphere at room temperature.
-
Hygiene : Wash hands thoroughly after handling the chemical and before eating, drinking, or smoking.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[1][3]
-
Collection : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent.
-
Large Spills : For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams.[3]
-
Containerization : Collect all waste, including contaminated materials like gloves and absorbent pads, in a designated, properly sealed, and clearly labeled hazardous waste container.[3]
-
Labeling : The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Hazardous Waste," "Toxic," "Irritant").
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][3] Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
